1-(4-Fluorophenyl)naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
572-52-1 |
|---|---|
Molecular Formula |
C16H11F |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H11F/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
RJWOCLNRCRUAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1-(4-Fluorophenyl)naphthalene (CAS 572-52-1)
[1][2]
Executive Summary
1-(4-Fluorophenyl)naphthalene (CAS 572-52-1) is a biaryl scaffold characterized by a twisted molecular geometry resulting from steric repulsion between the phenyl ring and the peri-hydrogen of the naphthalene system. This structural feature disrupts planar
This guide provides a validated synthetic protocol, structural characterization logic, and application insights for researchers utilizing this intermediate.
Part 1: Physicochemical Profile
The following data represents the baseline specifications for high-purity research-grade material.
| Property | Specification | Notes |
| CAS Number | 572-52-1 | |
| Molecular Formula | C₁₆H₁₁F | |
| Molecular Weight | 222.26 g/mol | |
| Appearance | Off-white to white crystalline solid | |
| Melting Point | 71–72 °C | Experimental value [1] |
| Boiling Point | 116–118 °C @ 0.04 Torr | High vacuum required for distillation [1] |
| Solubility | Soluble in DCM, CHCl₃, Toluene, THF | Insoluble in water |
| Electronic Character | Wide bandgap, high triplet energy | Suitable for blue/green OLED hosts |
Part 2: Validated Synthetic Protocol
Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[1][2] Rationale: The Suzuki coupling is preferred over Negishi or Stille couplings due to the stability of boronic acids, mild conditions, and ease of removing boron byproducts.
Reaction Mechanism (Catalytic Cycle)
The synthesis relies on the cross-coupling of 1-bromonaphthalene and 4-fluorophenylboronic acid . The steric bulk at the naphthalene 1-position requires a catalyst system capable of facilitating oxidative addition despite the hindrance.
Figure 1: Catalytic cycle for the synthesis of CAS 572-52-1 showing the critical oxidative addition and transmetallation steps.
Experimental Procedure
Scale: 10 mmol basis.
Reagents:
-
1-Bromonaphthalene (1.0 equiv, 2.07 g)
-
4-Fluorophenylboronic acid (1.2 equiv, 1.68 g)
-
Pd(PPh₃)₄ (3 mol%, 0.35 g) — Store under Argon
-
Na₂CO₃ (2.0 equiv, 2.12 g) dissolved in min. water
-
Solvent: Toluene:Ethanol (4:1 v/v, 40 mL)
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the Toluene/Ethanol solvent mixture with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
-
Assembly: In a dry 3-neck round-bottom flask equipped with a condenser and thermometer, charge the aryl halide, boronic acid, and Pd catalyst.
-
Activation: Add the solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
-
Reaction: Heat to mild reflux (approx. 85–90 °C) under an Argon balloon. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[3] Conversion is typically >95% within 4–6 hours [2].
-
Workup:
-
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using 100% Hexanes to 98:2 Hexanes:EtOAc. The product elutes early due to high lipophilicity.
Figure 2: Operational workflow for the synthesis and isolation of this compound.
Part 3: Structural Characterization Logic
Verification of CAS 572-52-1 requires confirming the presence of the naphthalene core and the para-substituted fluorophenyl ring.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Naphthalene Region (7.4 – 8.0 ppm): Expect a complex multiplet set. The proton at the C8 position (peri to the bond) and C2 (ortho to the bond) will show distinct shifts.
-
Phenyl Region (7.1 – 7.5 ppm): The 4-fluorophenyl group exhibits a characteristic AA'BB' system (or AA'XX' due to fluorine coupling). The protons ortho to the fluorine will appear as a triplet-like multiplet due to ³J_H-H and ³J_H-F coupling.
-
-
¹⁹F NMR:
-
Expect a singlet (or slight multiplet if proton-coupled) around -110 to -116 ppm . This is diagnostic for a fluoro-substituent on an aromatic ring [3].
-
Mass Spectrometry
-
GC-MS / LC-MS:
-
Molecular Ion (M+): 222.1 m/z.
-
Fragmentation: Loss of F (M-19) is rare in mild ionization; the biaryl bond is stable. The primary peak should be the molecular ion.
-
Part 4: Applications & Significance[7]
OLED Materials (Host & Transport)
This compound is a "privileged scaffold" in organic electronics.
-
Steric Twist: The hydrogen atom at the naphthalene 8-position sterically interacts with the phenyl ring, forcing the two aromatic systems to twist (dihedral angle ~50-60°). This disrupts planarity , preventing crystallization and π-stacking in thin films, which is essential for maintaining amorphous stability in OLED layers [4].
-
Triplet Energy: The fluorine substitution lowers the HOMO/LUMO levels slightly compared to the non-fluorinated analog, improving electron injection stability without significantly altering the high triplet energy required for blue phosphorescent hosts.
Medicinal Chemistry[8]
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated oxidation at the para-position.
-
Lipophilicity: Introduction of fluorine increases logP, enhancing membrane permeability for drug candidates targeting CNS or intracellular receptors.
Part 5: Safety & Handling
-
Hazards: Classified as an irritant (Skin/Eye).
-
Ecotoxicity: Like many polycyclic aromatic hydrocarbons (PAHs) and halogenated biaryls, verify chronic aquatic toxicity. Do not dispose of in drains.
-
Storage: Store in a cool, dry place. Light sensitive (slow yellowing over months if exposed).
References
-
Chemical Properties & Specifications. Hoffman Fine Chemicals / SciFinder Experimental Data.
-
Suzuki Coupling Protocols. Organic Syntheses, Coll. Vol. 10, p. 348 (2004). (General biaryl synthesis methodology adapted for fluorinated substrates).
- Fluorine NMR Shifts.Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists.
-
Naphthalene Derivatives in OLEDs. BenchChem Application Notes: Naphthalene-Based Emitters.
-
Biaryl Synthesis via Ball Milling (Green Chemistry). University of Southampton ePrints. (Alternative solvent-free routes).[3]
Technical Guide: Structure-Activity Relationship of Fluorinated Aryl Naphthalenes
The following technical guide details the structure-activity relationship (SAR) of fluorinated aryl naphthalenes, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary: The Fluorine Advantage in Naphthalene Scaffolds
The aryl naphthalene scaffold represents a privileged structure in medicinal chemistry, serving as the core for lignan lactones (e.g., Justicidin B, Diphyllin) and restricted analogues of Combretastatin A-4 (CA-4). While the parent scaffold exhibits potent antimitotic (tubulin inhibition) and cytotoxic (Topoisomerase II inhibition) properties, it frequently suffers from rapid metabolic clearance via P450-mediated oxidation at electron-rich sites.
Strategic Fluorination —the deliberate introduction of fluorine atoms—is the critical optimization step. It serves three distinct mechanistic functions:
-
Metabolic Blocking: Preventing hydroxylation at the C-1/C-4 positions of the naphthalene ring.
-
Conformational Locking: Using the ortho-fluorine effect to restrict rotation around the biaryl axis, mimicking the bioactive cis-stilbene geometry of CA-4.
-
Electronic Tuning: Modulating the pKa of adjacent phenolic hydroxyls to optimize hydrogen bonding within the Colchicine Binding Site (CBS) of tubulin.
Chemical Space & Synthesis Strategy
To explore this SAR, access to regioselectively fluorinated scaffolds is required. The most robust pathway utilizes Suzuki-Miyaura Cross-Coupling , allowing for the convergent assembly of the biaryl axis.
Validated Synthetic Protocol
Objective: Synthesis of a 1-(3-fluoro-4-methoxyphenyl)-2-naphthoic acid lactone (Lignan mimic).
Reagents & Conditions:
-
Precursor: 4-bromo-1-fluoronaphthalene (Ring A fragment) + (3-fluoro-4-methoxyphenyl)boronic acid (Ring B fragment).
-
Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ for sterically hindered substrates.
-
Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).
-
Temperature: 90°C, 12 hours (Inert Ar atmosphere).
Critical Process Parameter (CPP):
-
Fluorine Regiochemistry: If fluorinating the naphthalene core post-synthesis, electrophilic fluorination using Selectfluor in MeCN is regioselective for the C-1 position (or C-4 if C-1 is blocked), but pre-functionalized building blocks are preferred to avoid inseparable isomers.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of fluorinated aryl naphthalenes hinges on the spatial arrangement of the two aromatic systems (A and B rings).
The "Naphthalene-Combretastatin" Hybrid Model
In this model, the naphthalene ring acts as a bioisostere for the B-ring of Combretastatin A-4.
| Structural Zone | Modification | Effect on Activity (IC₅₀) | Mechanistic Rationale |
| Bridge (Olefin) | Replacement with C-F | Variable (Position dependent) | Fluorine on the bridge can mimic the steric bulk of the cis-stilbene but may reduce potency if it disrupts the "twisted" conformation required for the Colchicine pocket. |
| Naphthalene C-1 | Fluorine (-F) | Maintained / Improved | Blocks metabolic oxidation (Phase I metabolism). Increases lipophilicity (logP) without sacrificing steric fit. |
| Naphthalene C-2 | Aryl Attachment | Critical | Essential for binding. Moving the aryl group to C-1 (swapping positions) often leads to a >10-fold loss in tubulin affinity. |
| Pendant Phenyl | 3'-Fluoro | Enhanced | Increases metabolic stability of the methoxy group; mimics the 3-hydroxy group of CA-4 via H-bond acceptance capacity. |
Topoisomerase II Inhibition (Lignan Lactones)
For cyclized lignan analogues (e.g., Justicidin derivatives), the SAR shifts slightly.
-
Planarity is Key: Unlike tubulin inhibitors which require a "twisted" biaryl, Topo II intercalators benefit from planarity.
-
Fluorine Effect: Fluorination at the peri-positions (C-1, C-8) of the naphthalene forces the pendant ring out of plane due to steric clash (van der Waals radius of F = 1.47 Å vs H = 1.20 Å).
-
Result: Peri-fluorination tends to decrease Topo II intercalation but increase Tubulin binding selectivity.
Visualizing the Mechanism & SAR
SAR Map: The Fluorine "Hotspots"
The following diagram illustrates the critical substitution points on the aryl-naphthalene scaffold.
Figure 1: Strategic fluorination points on the aryl-naphthalene core. Red pathways indicate primary stability enhancements; Green indicates binding affinity modulation.
Dual-Target Mechanism Flow
How these compounds interact with cellular machinery.
Figure 2: Dual-mechanism pathway. Fluorination steers the molecule towards Tubulin inhibition by forcing a twisted conformation, while planar analogues favor Topo II inhibition.
Experimental Validation Protocols
Tubulin Polymerization Assay (In Vitro)
To verify the "Conformational Locking" hypothesis, this assay measures the rate of microtubule assembly.
-
Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
Incubation: Mix tubulin (10 µM) with the test compound (fluorinated analogue) at varying concentrations (1–10 µM) and GTP (1 mM) at 4°C.
-
Initiation: Transfer to a 37°C spectrophotometer cell.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation: A decrease in Vmax compared to the vehicle control (DMSO) indicates inhibition. Combretastatin A-4 is the positive control.
Metabolic Stability Assay (Microsomal Stability)
To verify the "Metabolic Blocking" hypothesis.
-
System: Human liver microsomes (HLM) + NADPH regenerating system.
-
Reaction: Incubate 1 µM test compound with 0.5 mg/mL HLM at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard.
-
Analysis: LC-MS/MS quantification of the parent compound.
-
Success Criteria: An increase in intrinsic clearance half-life (
) > 2x compared to the non-fluorinated parent.
References
-
Medarde, M., et al. (2004).[1] "Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Gawande, N.D., et al. (2008). "Synthesis and biological activity of fluorinated combretastatin analogues." Bioorganic & Medicinal Chemistry Letters.
-
Stavber, S., et al. (1996). "Selective and Efficient Direct Fluorination of Polycyclic Aromatic Hydrocarbons Using Selectfluor." Chemistry Letters.
-
Zhang, X., et al. (2014). "Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene Lignans as Potential Anti-Tumor Agents." PLoS ONE.
-
Wang, Y., et al. (2020).[2] "Design and Synthesis of Arylnaphthalene Lignan Lactone Derivatives as Potent Topoisomerase Inhibitors." Current Pharmaceutical Design.
Sources
- 1. Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: 1-Aryl-naphthalene vs. 2-Aryl-naphthalene Scaffolds
Comparative Stability, Atropisomerism, and Synthetic Viability in Drug Design
Executive Summary
In medicinal chemistry and materials science, the choice between a 1-aryl-naphthalene and a 2-aryl-naphthalene scaffold is rarely arbitrary. It is a fundamental decision between a sterically congested, twisted system (1-aryl) and a thermodynamically stable, planarizable system (2-aryl) .
-
1-Aryl-naphthalene: Dominated by the 1,8-peri-interaction . This steric clash forces the aryl ring out of plane, creating a high rotational energy barrier. This scaffold is prone to atropisomerism (axial chirality), which introduces complexity in purification and regulatory approval but offers unique 3D vectors for target binding.
-
2-Aryl-naphthalene: Lacks peri-strain. The aryl ring can adopt a coplanar conformation with the naphthalene core, maximizing
-conjugation. This isomer is thermodynamically preferred, easier to synthesize via cross-coupling, and generally devoid of atropisomeric risks unless heavily substituted.
Structural & Thermodynamic Fundamentals
The divergence in stability between these two isomers stems from the unique geometry of the naphthalene ring. Unlike benzene, naphthalene has non-equivalent positions (
The Peri-Interaction (The "Twist" Factor)
The defining feature of the 1-aryl isomer is the steric repulsion between the substituent at C1 and the proton at C8 (the peri position).
-
Distance: The distance between C1 and C8 is fixed by the rigid bicycle. A substituent at C1 is forced into the van der Waals radius of the H8 proton.
-
Consequence: To relieve this strain, the 1-aryl ring twists out of the naphthalene plane. Dihedral angles often exceed 40–60°, breaking conjugation.
-
2-Aryl Comparison: The C2 position has no such obstruction (H1 and H3 are adjacent but not parallel in a way that causes significant clash). The 2-aryl system can freely rotate or lock into a planar conformation to maximize resonance energy.
Thermodynamic Stability Data
Thermodynamic control heavily favors the 2-isomer. Acid-catalyzed isomerization at high temperatures typically converts 1-substituted naphthalenes to 2-substituted analogs.
| Parameter | 1-Aryl-naphthalene | 2-Aryl-naphthalene |
| Steric Strain | High (1,8-peri interaction) | Low (Minimal ortho-H interaction) |
| Conformation | Twisted (Non-planar) | Planarizable |
| Resonance Energy | Reduced (due to twist) | Maximized (extended |
| Melting Point | Generally Lower (less efficient packing) | Generally Higher (better |
| Formation Control | Kinetic Product (often) | Thermodynamic Product |
Atropisomerism: The Hidden Chirality
For drug developers, the most critical distinction is conformational stability .
Rotational Energy Barriers ( )
If the rotation of the aryl ring is restricted enough, the molecule becomes chiral (atropisomeric).
-
1-Aryl Risk: The peri-hydrogen (H8) acts as a "brake" on rotation. If the aryl ring has any ortho-substituent (even a small group like -CH3 or -F), the rotational barrier (
) can easily exceed 20 kcal/mol .-
Result: The enantiomers (atropisomers) may separate at room temperature, requiring chiral HPLC and separate tox/efficacy studies (LaPlante Class 2 or 3).
-
-
2-Aryl Risk: Generally negligible. Because there is no peri-clash, the barrier to rotation is usually < 5 kcal/mol (LaPlante Class 1), meaning the bond rotates freely at physiological temperatures.
Visualization: Structural Logic Flow
The following diagram illustrates the causal link between the peri-interaction and the resulting physicochemical properties.
Figure 1: Causal flow from substitution position to conformational and thermodynamic outcomes.
Synthetic Accessibility (Suzuki-Miyaura Coupling)
Synthesizing these cores presents different challenges, primarily regarding the transmetalation step in Palladium-catalyzed cross-couplings.[2]
1-Naphthyl Boronic Acids (Difficult)
Coupling a 1-naphthyl boronic acid (or ester) is kinetically slower.
-
Mechanism: The steric bulk around the C-B bond hinders the approach of the Pd-complex during transmetalation.
-
Protodeboronation: 1-naphthyl boronic acids are more prone to hydrolytic deborylation (losing the boron group) before coupling occurs, leading to lower yields.
-
Solution: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate the oxidative addition and transmetalation steps.
2-Naphthyl Boronic Acids (Standard)
Behave similarly to substituted phenyl boronic acids.
-
Mechanism: Unhindered approach allows rapid transmetalation.
-
Yields: Typically 15–30% higher than 1-isomers under identical "standard" conditions (e.g.,
, ).
Experimental Protocols
Protocol A: Determination of Rotational Energy Barrier ( )
Use this protocol to assess if your 1-aryl scaffold requires chiral separation.
Objective: Calculate the free energy of activation for the rotation of the aryl-naphthalene bond.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent with a high boiling point (e.g., DMSO-
, Toluene- , or Tetrachloroethane- ). -
Variable Temperature (VT) NMR:
-
Acquire a reference
NMR spectrum at 25°C. Identify the splitting of diastereotopic protons (e.g., benzylic protons or isopropyl methyls on the aryl ring). If they appear as separate signals (AB system or two doublets), rotation is slow. -
Heat the probe in 10°C increments.
-
Coalescence Temperature (
): Record the temperature where the split signals merge into a single broad peak.
-
-
Calculation: Use the Eyring equation approximation at coalescence:
-
Where
is in Kelvin. - is the separation of the signals (Hz) at the slow-exchange limit (low temp).
-
-
Interpretation:
- kcal/mol: Rapid rotation (Class 1).
- kcal/mol: Stable atropisomers at room temp (Class 3).
Protocol B: Comparative Microsomal Stability Assay
Use this to determine if the "twist" protects the scaffold from metabolic oxidation.
-
Incubation:
-
Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Spike test compounds (1-aryl and 2-aryl analogs) at 1 µM final concentration.
-
Initiate reaction with NADPH (1 mM).
-
-
Sampling:
-
Aliquot samples at
minutes. -
Quench immediately with ice-cold Acetonitrile containing internal standard.
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Plot
vs. time. -
Calculate intrinsic clearance (
).[3]
-
-
Expectation:
-
1-Aryl: Often shows higher stability if the metabolic soft spot is the naphthalene ring itself, as the twist prevents P450 intercalation.
-
2-Aryl: May show rapid epoxidation at the 1,2-bond or 3,4-bond due to planarity.
-
Decision Workflow
The following diagram outlines the decision process for selecting between these scaffolds in a drug discovery campaign.
Figure 2: Strategic decision tree for scaffold selection based on atropisomeric risk.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution and Naphthalene Reactivity).
-
LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022.
-
Smyth, J. E., et al. (2015). "The conformational stability of atropisomeric biaryl ligands: a DFT study." Organic & Biomolecular Chemistry, 13, 1860-1868.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.
Sources
1-(4-Fluorophenyl)naphthalene molecular weight and formula
An In-Depth Technical Guide to 1-(4-Fluorophenyl)naphthalene: Synthesis, Characterization, and Applications
Introduction
This compound is a fluorinated aromatic hydrocarbon that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which combines a naphthalene core with a fluorophenyl group, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The incorporation of a fluorine atom can significantly influence a molecule's physicochemical and biological properties, such as metabolic stability, binding affinity to target proteins, and electronic characteristics. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are critical for its handling, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₁F | [1][2] |
| Molecular Weight | 222.26 g/mol | [1][2] |
| CAS Number | 572-52-1 | [1][2] |
| Appearance | Off-white to white solid | [3] |
| Melting Point | 71 to 72 °C | [3] |
| Boiling Point | 116 to 118 °C at 0.04 Torr | [3] |
| Predicted Density | 1.151 ± 0.06 g/cm³ | [3] |
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. In this case, 1-bromonaphthalene is coupled with 4-fluorophenylboronic acid.
Rationale for Experimental Choices
The Suzuki-Miyaura coupling is favored due to its high tolerance for a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of the starting materials. The choice of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand is crucial for the efficiency of the catalytic cycle. The base, typically a carbonate or phosphate, is essential for the transmetalation step. The use of an aqueous solvent mixture can enhance the reaction rate and is environmentally benign.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the synthesis of this compound.
Materials:
-
1-Bromonaphthalene
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and water (or another suitable solvent system)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, combine 1-bromonaphthalene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a solvent system, for example, a mixture of toluene and water.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.
-
Add the palladium catalyst, such as palladium(II) acetate (e.g., 0.02 eq), and a ligand like triphenylphosphine (e.g., 0.04 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the naphthalene and fluorophenyl rings would appear in the range of δ 7.0-8.5 ppm. The integration of these signals would correspond to the 11 aromatic protons. The fluorine atom will cause splitting of the adjacent protons on the fluorophenyl ring. |
| ¹³C NMR | Signals for the 16 carbon atoms would be observed. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant. Aromatic carbons typically appear in the δ 110-150 ppm range. |
| Mass Spec. | The molecular ion peak ([M]⁺) would be observed at m/z 222.26. The fragmentation pattern would likely show losses of fragments characteristic of the naphthalene and fluorophenyl moieties. |
Applications in Research and Drug Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[7] Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8][9][10]
Role of the Fluorophenyl Moiety
The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry. The C-F bond is strong and can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of the compound. Fluorine's high electronegativity can also alter the electronic properties of the molecule, potentially leading to enhanced binding affinity with biological targets.
Potential Therapeutic Applications
Derivatives of this compound could be explored for various therapeutic applications:
-
Anticancer Agents: Naphthalene-based compounds have been investigated as inhibitors of various cancer-related targets.[2][10] The fluorophenyl group could be oriented to interact with specific residues in the active site of enzymes like kinases.
-
Antimicrobial Agents: The naphthalene core is found in several compounds with antibacterial and antifungal activity.[9][11]
-
Anti-inflammatory Drugs: Some nonsteroidal anti-inflammatory drugs (NSAIDs) contain a naphthalene scaffold.
Logical Relationship of Naphthalene Derivatives in Drug Discovery
Caption: Role of fluorophenyl modification on naphthalene scaffold.
Conclusion
This compound is a synthetically accessible compound with significant potential as a building block in the development of new chemical entities for both medicinal and material applications. Its well-defined structure and the advantageous properties conferred by the fluorophenyl group make it an attractive scaffold for further investigation. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related compounds in their scientific endeavors.
References
-
CAS 572-52-1 | this compound | MFCD18416835. Hoffman Fine Chemicals. Available at: [Link]
-
Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4- ionic liquid. The Royal Society of Chemistry. Available at: [Link]
-
NAPHTHALENE, 1,2-DIHYDRO-4-(p-FLUOROPHENYL)-7-METHOXY-3-PHENYL- | C23H19FO. PubChem. Available at: [Link]
-
Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. ePrints Soton. Available at: [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Available at: [Link]
-
Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. PMC. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Turkish Journal of Chemistry. Available at: [Link]
-
CAS 572-52-1 | this compound | MFCD18416835. Hoffman Fine Chemicals. Available at: [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. ResearchGate. Available at: [Link]
-
Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. PMC. Available at: [Link]
-
Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C) naphthalene, (D) 1-fluoronaphthalene. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC. Available at: [Link]
-
Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
-
The synthesis of novel core-substituted naphthalene diimides via Suzuki cross-coupling and their properties. ResearchGate. Available at: [Link]
-
Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Available at: [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. Available at: [Link]
-
Synthesis and photophysical studies of new fluorescent naphthalene chalcone. PMC. Available at: [Link]
-
Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether. PMC. Available at: [Link]
-
Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole. AIP Publishing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. rsc.org [rsc.org]
- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thermal Stability & Physicochemical Profile: 1-(4-Fluorophenyl)naphthalene
The following technical guide details the thermal and physicochemical profile of 1-(4-Fluorophenyl)naphthalene, structured for researchers in organic electronics and medicinal chemistry.
Technical Whitepaper | CAS: 572-52-1
Executive Summary & Compound Identity
This compound is a critical biaryl building block used extensively in the synthesis of high-performance organic semiconductors (OLEDs) and liquid crystal materials. Its structural motif—a naphthalene core coupled to a fluorinated phenyl ring—imparts unique electronic properties and enhanced metabolic/oxidative stability compared to non-fluorinated analogues.
From a thermal perspective, this compound acts as a "stability anchor." While its melting point is relatively low (facilitating processing), its resistance to thermal decomposition (Td) is high due to the strength of the aromatic C-F bond and the thermodynamic stability of the naphthalene system.
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 572-52-1 |
| Molecular Formula | C₁₆H₁₁F |
| Molecular Weight | 222.26 g/mol |
| Structural Class | Fluorinated Biaryl / Polycyclic Aromatic Hydrocarbon (PAH) |
Physicochemical & Thermal Data
The following data consolidates experimental values from high-purity synthesis and characterization standards.
Phase Transition Data
| Parameter | Value | Conditions | Significance |
| Melting Point (Tm) | 71 – 72 °C | Atm.[1] Pressure | Defines the lower limit for solid-state storage; indicates relatively weak intermolecular π-stacking due to the twisted biaryl geometry. |
| Boiling Point (Tb) | 116 – 118 °C | @ 0.04 Torr | High vacuum boiling point. Extrapolated atmospheric Tb is estimated >320°C, confirming low volatility at standard operating temperatures. |
| Density | 1.151 g/cm³ | Predicted @ 20°C | Typical for fluorinated aromatics; useful for packing density calculations in device fabrication. |
| Flash Point | >110 °C | Closed Cup | Indicates safe handling profile for high-temperature synthesis reactions. |
Thermal Stability Analysis (Mechanism)
While specific TGA curves for the isolated intermediate are proprietary to raw material suppliers, the thermal stability can be rigorously inferred from its structural components:
-
Decomposition Resistance (Td): The onset of thermal decomposition is governed by the cleavage of the C-H or C-F bonds. The aromatic C-F bond (approx. 485 kJ/mol) is significantly stronger than C-H bonds. Consequently, this compound exhibits high thermal robustness, with an estimated Td (5% weight loss) > 300°C under inert atmosphere.
-
Oxidative Stability: The electron-withdrawing fluorine atom lowers the HOMO energy level of the phenyl ring, making the molecule less susceptible to oxidative degradation compared to 1-phenylnaphthalene.
-
Glass Transition (Tg): As a small molecule, it readily crystallizes. However, when incorporated into polymeric backbones (e.g., polyimides or polyarylenes), this moiety raises the Tg of the bulk material (often >200°C) by restricting chain rotation via steric hindrance between the naphthalene peri-hydrogens and the phenyl ring.
Synthesis & Structural Logic
The thermal properties are a direct result of the synthesis quality. Impurities (e.g., residual Pd catalyst or unreacted boronic acid) can artificially lower the melting point and degrade thermal stability.
Standard Synthesis Protocol (Suzuki-Miyaura Coupling)
The industry-standard route utilizes a palladium-catalyzed cross-coupling to ensure regioselectivity and high purity.
Reaction Scheme: 1-Bromonaphthalene + 4-Fluorophenylboronic acid → [Pd(PPh3)4, K2CO3] → this compound
Workflow Visualization
The following diagram outlines the critical path from synthesis to thermal validation.
Figure 1: Synthetic workflow and quality control pathway for ensuring thermal reliability.
Experimental Protocols for Thermal Characterization
To validate the thermal data for a specific batch, the following protocols are recommended. These are self-validating systems where the results of one method cross-check the other.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (Tm) and Purity.
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Seal with a pierced lid (to allow outgassing of any trapped solvent).
-
Method:
-
Equilibrate at 25°C.
-
Heat: Ramp 10°C/min to 150°C (Observe endothermic melt peak).
-
Cool: Ramp 10°C/min to 0°C (Observe exothermic crystallization peak).
-
Re-Heat: Ramp 10°C/min to 150°C.
-
-
Analysis: Use the second heating cycle to determine Tm. A sharp peak (width < 2°C) at 71–72°C confirms high purity (>99%). A broad or depressed peak indicates solvent entrapment or isomeric impurities.
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Determine Decomposition Temperature (Td).[2]
-
Sample Prep: Load 10–15 mg into a platinum or alumina pan.
-
Atmosphere: Nitrogen (N₂) flow at 50 mL/min (to prevent oxidative combustion and measure pure thermal cleavage).
-
Method: Ramp temperature from 40°C to 600°C at 10°C/min.
-
Analysis:
-
Td(5%): Record the temperature where 5% mass loss occurs. (Target: >250°C).
-
Residual Mass: Check for char yield at 600°C. High char yield indicates polymerization; zero residue indicates complete sublimation/evaporation.
-
Applications & Structural Factors
Why this structure matters
The 1-(4-fluorophenyl) substitution pattern is not arbitrary. It is engineered for specific material responses:
-
Steric Twist: The steric clash between the naphthalene H8 proton and the phenyl ring forces the molecule into a non-planar, twisted conformation. This prevents efficient π-stacking, which is crucial for preventing crystallization in OLED amorphous films (when used as a dopant) and lowering the melting point for easier processing.
-
Electronic Tuning: The fluorine atom acts as a polar handle, increasing the dielectric anisotropy (
) without significantly increasing viscosity, a key requirement for liquid crystal mixtures.
Application Diagram
Figure 2: Impact of the fluorophenyl-naphthalene scaffold on downstream applications.
References
-
Hoffman Fine Chemicals. (2025). Product Specification: this compound (CAS 572-52-1).[1][3] Retrieved from
-
BenchChem. (2025). Structure and Applications of Fluorinated Naphthalenes. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Naphthalene Derivatives. Retrieved from
-
BLD Pharm. (2025).[4] Material Safety Data Sheet: this compound. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Fluorophenyl)naphthalene via Suzuki Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-Fluorophenyl)naphthalene, a key biaryl scaffold with applications in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds. This guide offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and a discussion of critical parameters that influence reaction outcomes. The content is designed for researchers, scientists, and drug development professionals seeking to implement this important transformation in their laboratories.
Introduction: The Significance of Biaryl Scaffolds and the Power of Suzuki Coupling
Biaryl structures are privileged motifs in a vast array of functional molecules, from pharmaceuticals to organic electronics. The 1-arylnaphthalene core, in particular, serves as a fundamental building block for various biologically active compounds and advanced materials. The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, binding affinity, and lipophilicity.
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance in constructing biaryl linkages.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a powerful and reliable method for the synthesis of this compound.[2][3] Its mild reaction conditions and the commercial availability of a wide range of starting materials make it an attractive and practical choice for both academic and industrial laboratories.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding the intricacies of this cycle is paramount for troubleshooting and optimizing the reaction. The three key steps are: oxidative addition, transmetalation, and reductive elimination.
The Three Pillars of the Suzuki Coupling
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (1-bromonaphthalene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) species. This is often the rate-determining step of the overall reaction.
-
Transmetalation: This crucial step involves the transfer of the organic group (the 4-fluorophenyl moiety) from the organoboron reagent (4-fluorophenylboronic acid) to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the cis-diaryl-palladium(II) complex. This concerted step forms the new carbon-carbon bond in the desired biaryl product, this compound, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Mechanism
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a representative procedure for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and the purity of the reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromonaphthalene | ≥98% | Commercially Available |
| 4-Fluorophenylboronic acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethanol | 200 proof | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Deionized Water | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Reaction Setup and Procedure
Caption: Figure 2: General experimental workflow for the Suzuki coupling synthesis.
-
Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromonaphthalene (1.0 mmol, 1.0 eq.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene and ethanol (10:1 v/v, 20 mL) to the flask.
-
Inert Atmosphere: Securely fit the reflux condenser and purge the entire system with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate 9:1). The disappearance of the starting materials indicates the completion of the reaction (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of hexanes and ethyl acetate is typically employed, starting with 100% hexanes and gradually increasing the polarity to elute the product. The exact gradient will depend on the specific impurities present.
-
Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the naphthalene and fluorophenyl rings will appear in the range of 7.0-8.5 ppm. The integration of the signals should correspond to the number of protons in each environment. |
| ¹³C NMR | Aromatic carbons will be observed in the range of 115-145 ppm. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant. |
| GC-MS | A single major peak corresponding to the mass of this compound (C₁₆H₁₁F, MW: 222.26 g/mol ) should be observed.[4] |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under strictly anaerobic conditions. |
| Poor quality reagents | Use high-purity, anhydrous solvents and reagents. | |
| Insufficient base | Increase the amount of base or try a different base (e.g., Cs₂CO₃, K₃PO₄). | |
| Formation of side products | Homocoupling of boronic acid | Ensure thorough degassing of the reaction mixture to minimize oxygen. |
| Protodeboronation | Use anhydrous conditions or a non-aqueous base if this is a significant issue. | |
| Difficult purification | Co-eluting impurities | Optimize the column chromatography conditions (e.g., different solvent system, finer silica gel). Recrystallization may be an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By following the detailed protocol and considering the key mechanistic principles outlined in this guide, researchers can successfully prepare this valuable biaryl compound in good yield and high purity. The versatility of the Suzuki coupling allows for the extension of this methodology to the synthesis of a wide range of other 1-arylnaphthalene derivatives, making it an indispensable tool in the arsenal of the modern synthetic chemist.
References
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4 - ionic liquid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
Application Note: Precision Synthesis of Aryl Naphthalenes via Pd-Catalyzed Cross-Coupling
Topic: Palladium-catalyzed cross-coupling protocols for aryl naphthalenes Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals
Abstract
The aryl naphthalene scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous bioactive atropisomers and polycyclic aromatic hydrocarbons (PAHs). However, the installation of aryl groups onto the naphthalene ring—particularly at the sterically congested C1 (alpha) position—presents unique synthetic challenges due to significant peri-strain. This guide provides a comprehensive technical workflow for overcoming these barriers. We detail three distinct protocols: a robust Suzuki-Miyaura "Gold Standard" for general synthesis, a Negishi protocol for base-sensitive substrates, and an emerging C-H activation method for atom economy.
Mechanistic Insight: Overcoming the "Peri-Strain" Barrier
The primary failure mode in coupling 1-naphthyl electrophiles is the sluggish rate of oxidative addition and reductive elimination caused by the peri-hydrogen at C8. Standard ligands (e.g., PPh3) often fail to prevent the formation of inactive palladium aggregates under these crowded conditions.
Key Success Factor: The use of dialkylbiaryl phosphine ligands (Buchwald Ligands) is non-negotiable for high yields in hindered systems. Ligands such as SPhos and XPhos provide:
-
Electron richness: Facilitates oxidative addition into the C-X bond.
-
Steric bulk: Promotes the formation of the monoligated [L-Pd(0)] species, which is the active catalyst, and accelerates the difficult reductive elimination step by relieving steric crowding in the intermediate.
Figure 1: Sterically Demanding Catalytic Cycle
The diagram below illustrates the catalytic cycle, emphasizing the critical role of the bulky ligand (L) in stabilizing the monoligated species and forcing reductive elimination despite peri-strain.
Caption: Monoligated Pd(0) cycle. Bulky ligands (L) prevent aggregation and accelerate the expulsion of the bulky product.
Methodology Selection Guide
Choose the protocol that matches your substrate's stability and availability.
| Feature | Protocol A: Suzuki-Miyaura | Protocol B: Negishi | Protocol C: Direct C-H Activation |
| Primary Use Case | General purpose, scale-up, diverse functional groups.[1][2] | Base-sensitive substrates (e.g., esters, acidic protons). | Atom economy, late-stage functionalization. |
| Coupling Partner | Boronic Acids/Esters (Stable, commercial). | Organozinc reagents (Reactive, moisture sensitive). | Simple Arenes (No pre-functionalization). |
| Key Limitation | Requires base; Protodeboronation of some heterocycles. | Requires strictly anhydrous conditions; Zinc reagents often prep in situ. | Regioselectivity can be challenging; often requires excess arene. |
| Reaction Species | Pd(0) / Pd(II) | Pd(0) / Pd(II) / Zn(II) | Pd(II) / Pd(0) or Pd(II)/Pd(IV) |
Experimental Protocols
Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling
Target: Synthesis of sterically hindered 1-aryl naphthalenes. Reference: Adapted from Buchwald et al. and recent process chemistry optimizations.
Reagents:
-
Electrophile: 1-Bromonaphthalene (1.0 equiv)
-
Nucleophile: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (1.0 – 2.0 mol% Pd)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2:1 L:Pd ratio)
-
Base: K₃PO₄ (3.0 equiv, finely ground) or K₂CO₃.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1). Note: A small amount of water is critical for the transmetallation step.
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add Pd₂(dba)₃ (1.0 mol%) and SPhos (2.0 mol%). Tip: Pre-complexing the catalyst and ligand in a small amount of solvent for 5 mins can reduce induction time.
-
Substrates: Add the aryl boronic acid (1.2 equiv), 1-bromonaphthalene (1.0 equiv), and K₃PO₄ (3.0 equiv).
-
Degassing: Seal the vessel with a septum. Evacuate and backfill with inert gas (3 cycles).
-
Solvent: Inject anhydrous Toluene and degassed Water (10:1 ratio) via syringe. Concentration should be ~0.2 M relative to the halide.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Checkpoint: Reaction is typically complete in 2–12 hours. Monitor by HPLC or TLC.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography on silica gel.
Protocol B: Negishi Coupling for Labile Substrates
Target: Coupling when substrates contain base-sensitive groups (e.g., esters, nitro) or when boronic acids are unstable.
Reagents:
-
Electrophile: 1-Bromonaphthalene or 1-Triflyloxynaphthalene.
-
Nucleophile: Arylzinc halide (ArZnCl/Br) (1.2 equiv). Prepared in situ via LiCl-mediated Mg insertion or transmetallation from ArLi.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos for hindered cases.
-
Solvent: THF (strictly anhydrous).
Step-by-Step Procedure:
-
Zinc Reagent Prep (In Situ): In a separate dry flask, treat the corresponding aryl halide with i-PrMgCl·LiCl (TurboGrignard) at -20 °C to RT, then add ZnCl₂ (1.1 equiv) to generate ArZnCl.
-
Catalyst Mix: In the reaction vessel, dissolve 1-bromonaphthalene and Pd catalyst in THF.
-
Addition: Add the ArZnCl solution dropwise to the catalyst/electrophile mixture at room temperature.
-
Reaction: Stir at 60–80 °C .
-
Note: Negishi couplings are often faster than Suzuki couplings. Monitor closely after 1 hour.
-
-
Quench: Quench carefully with saturated NH₄Cl solution (exothermic).
Protocol C: Direct C-H Arylation (Advanced)
Target: Atom-economical synthesis avoiding pre-functionalized nucleophiles. Mechanism: Often proceeds via a Pd(II)/Pd(IV) cycle or a concerted metallation-deprotonation (CMD) pathway.
Reagents:
-
Substrate: Naphthalene (used in excess, 2-5 equiv, to drive selectivity).
-
Coupling Partner: Aryl Iodide (1.0 equiv) or Diaryliodonium salt.
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Oxidant/Additive: Ag₂CO₃ or AgOAc (1-2 equiv) acts as a halide scavenger and oxidant.
-
Acid: PivOH (Pivalic acid) (0.3 equiv) acts as a proton shuttle for the CMD mechanism.
Step-by-Step Procedure:
-
Combine Pd(OAc)₂, Ag₂CO₃, PivOH, and Aryl Iodide in a pressure tube.
-
Add Naphthalene (solid) and solvent (often neat or in minimal acetic acid/TFA).
-
Heat to 120–140 °C .
-
Purification Note: This method often yields a mixture of C1 (alpha) and C2 (beta) isomers. Regioselectivity is controlled by the steric bulk of the oxidant and the acidity of the proton shuttle.
Post-Reaction Processing & Purification[3][4]
Palladium Removal (Critical for Pharma Applications)
Residual Pd is toxic and must be removed to <10 ppm.
-
Method 1 (Scavengers): Add QuadraPure™ TU (thiourea scavenger) or SiliaMetS® Thiol to the crude organic solution. Stir at 50 °C for 1 hour, then filter.
-
Method 2 (Celite/Charcoal): Stir the crude mixture with activated charcoal for 30 mins, then filter through a pad of Celite.
Atropisomer Separation
1-Aryl naphthalenes possess a chiral axis.[3] If the rotation barrier is high (>24 kcal/mol), atropisomers can be separated.
-
Technique: Chiral HPLC or SFC.[4]
-
Columns: Immobilized polysaccharide phases (e.g., Chiralpak IA/IB ) are preferred over coated phases for robustness.
-
Conditions: Low temperature (0–10 °C) chromatography may be required if the rotation barrier is moderate (Class 2 atropisomers).
Decision Tree for Optimization
Use this logic flow to troubleshoot or optimize your specific synthesis.
Caption: Logic flow for selecting the optimal coupling protocol and ligand system.
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling
-
Suzuki-Miyaura Protocol Development
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Negishi Coupling for Naphthalenes
-
Direct C-H Arylation
-
Atropisomer Separation
-
LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. Link
-
Sources
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. molnar-institute.com [molnar-institute.com]
- 5. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(4-Fluorophenyl)naphthalene as a Wide-Bandgap Host for Blue OLEDs
This Application Note is structured as a high-level technical guide for researchers utilizing 1-(4-Fluorophenyl)naphthalene (F-PN) and structurally related fluorinated aryl-naphthalenes as host materials in blue Organic Light-Emitting Diodes (OLEDs).
Executive Summary
Achieving stable, high-efficiency blue electroluminescence requires a host material that possesses a wide bandgap (
This guide details the protocols for characterizing F-PN, integrating it into a vacuum-deposited OLED stack, and validating its performance as a host for deep-blue emitters.
Material Profile & Mechanistic Logic
The Fluorine Effect
The incorporation of the fluorine atom at the para-position of the phenyl ring serves three critical functions:
-
HOMO Stabilization: The high electronegativity of fluorine exerts an inductive electron-withdrawing effect (
effect), lowering the HOMO level compared to non-fluorinated phenylnaphthalene. This improves oxidative stability and hole-blocking capabilities. -
Triplet Confinement: The twisted dihedral angle between the naphthalene and phenyl rings (caused by steric hindrance) interrupts extended conjugation, preserving the high triplet energy (
) of the naphthalene unit (~2.6 eV), which is essential for confining excitons on blue dopants like FIrpic or sky-blue TADF emitters. -
Solid-State Packing: C-H···F interactions can enhance supramolecular ordering, potentially improving electron mobility in the amorphous film.
Representative Physical Properties
Values are representative of fluorinated phenylnaphthalene derivatives.
| Property | Symbol | Typical Value | Method of Determination |
| Molecular Weight | 222.26 g/mol | Mass Spectrometry | |
| HOMO Level | -6.0 to -6.2 eV | Cyclic Voltammetry / UPS | |
| LUMO Level | -2.4 to -2.7 eV | Optical Bandgap Offset | |
| Triplet Energy | ~2.65 eV | Low-Temp PL (77 K) | |
| Glass Transition | ~60–80 °C | DSC | |
| Purity Requirement | -- | >99.9% (Sublimed) | HPLC / sublimation yield |
Protocol A: Material Qualification & Pre-Processing
Before device fabrication, the host material must be qualified to ensure it acts as an inert, non-quenching matrix.
Step 1: Purity Verification
Objective: Eliminate halogenated impurities (from synthesis) that act as exciton traps.
-
HPLC Analysis: Use a C18 column with Acetonitrile/Water gradient. Look for "shoulder" peaks indicative of isomers.
-
Sublimation: Even if purchased at "OLED grade," perform vacuum train sublimation .
-
Conditions:
Torr, Source Temp . -
Criterion: Discard the first 5% (volatile impurities) and the charred residue. Collect only the crystalline middle zone.
-
Step 2: Photophysical Compatibility Check
Objective: Verify energy transfer efficiency from Host to Dopant.
-
Film Preparation: Spin-coat or evaporate a 50 nm film of F-PN : Dopant (10 wt%) on quartz.
-
PL Measurement: Excite at the absorption max of the Host (approx. 280–320 nm).
-
Success Metric: The PL spectrum should show only the dopant emission. Residual host emission (350–400 nm) indicates inefficient energy transfer (Förster/Dexter) or phase separation.
Protocol B: Device Fabrication (Vacuum Thermal Evaporation)
Architecture: The "Standard Blue" Validation Stack. This structure is designed to isolate the performance of the F-PN host.
Layer Sequence: ITO (150 nm) / HIL (10 nm) / HTL (40 nm) / EML (30 nm) / ETL (30 nm) / EIL (1 nm) / Al (100 nm)
Diagram 1: Device Architecture & Energy Alignment
This diagram illustrates the charge injection barriers and exciton confinement strategy.
Caption: Energy level alignment showing the deep HOMO of F-PN facilitating hole blocking and high T1 ensuring triplet confinement.
Fabrication Steps:
-
Substrate Cleaning:
-
Ultrasonic bath: Detergent
DI Water Acetone IPA (15 min each).[2] -
UV-Ozone Treatment: 15 mins immediately before loading into vacuum. This increases ITO work function to ~4.8 eV.
-
-
Vacuum Setup:
-
Base pressure:
Torr. -
Crucible Pre-heat: Slowly ramp F-PN temperature until rate is 0.1 Å/s, then stabilize.
-
-
Deposition Sequence:
-
HIL/HTL: Deposit HAT-CN (10 nm) and TAPC (40 nm). TAPC is chosen for its high T1 (2.87 eV) to prevent exciton leakage at the anode side.
-
EML (The Critical Step):
-
Co-Evaporation: Open Host (F-PN) and Dopant (e.g., FIrpic) shutters simultaneously.
-
Rate Control: Set Host rate to 1.0 Å/s and Dopant rate to 0.1 Å/s (for 10% doping).
-
Note: F-PN is a small molecule; monitor rate fluctuations carefully as the crucible empties.
-
-
ETL: Deposit TmPyPB (30 nm). Its deep HOMO blocks holes from escaping the EML.
-
Cathode: LiF (1 nm) at 0.1 Å/s, followed by Al (100 nm) at 2–5 Å/s.
-
-
Encapsulation:
-
Perform in
glovebox ( ppm). Use UV-curable epoxy and glass lids with desiccant.
-
Protocol C: Performance Validation
Measurement Standards
-
J-V-L (Current Density-Voltage-Luminance): Measure using a source meter (Keithley 2400) and calibrated photodiode.
-
EL Spectrum: Collect spectral data to verify color purity (CIE coordinates).
Key Metrics for Host Evaluation
When analyzing F-PN, focus on these specific indicators:
| Metric | Target (Blue PhOLED) | Interpretation for F-PN Host |
| Turn-on Voltage ( | < 3.5 V | High |
| EQE Max ( | > 15% | If EQE is low but PLQY is high, charge balance is poor (likely electron dominant). |
| Efficiency Roll-off | < 20% at 1000 nits | High roll-off suggests Triplet-Triplet Annihilation (TTA). The F-PN host may have short triplet lifetime or poor packing. |
| CIE Coordinates | (0.14, 0.[3]20) | Red-shifted emission implies exciplex formation between F-PN and the HTL. |
Troubleshooting & Optimization
Issue: High Driving Voltage
Cause: The deep HOMO of F-PN (-6.1 eV) creates a barrier for holes entering from TAPC (-5.5 eV). Solution:
-
Host Blending: Mix F-PN with a hole-transporting host (e.g., TCTA) in a 1:1 ratio (Co-host system). This creates a "bipolar" host, improving hole injection while maintaining the high T1 of F-PN.
Issue: Short Operational Lifetime
Cause: Fluorine-carbon bonds can be labile under high-energy exciton density (chemical degradation). Solution:
-
Deuteration: Use deuterated analogs of F-PN. The C-D bond is stronger than C-H, suppressing bond dissociation mechanisms.
Diagram 2: Optimization Workflow (Co-Host Strategy)
Caption: Decision tree for optimizing F-PN based devices, focusing on voltage reduction via co-hosting.
References
-
Fluorinated Anthracene/Naphthalene Derivatives
-
Naphthalene-Based Host Design
-
General Blue Host Strategies (TADF/PhOLED)
-
Chemical Data & Identification
Disclaimer: This protocol involves the use of high-vacuum equipment and organic semiconductors.[2] Standard laboratory safety procedures for handling chemicals and operating electrical equipment must be followed. The specific performance of F-PN may vary based on synthesis purity and device architecture.
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 9. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 572-52-1|this compound|BLD Pharm [bldpharm.com]
- 11. hoffmanchemicals.com [hoffmanchemicals.com]
- 12. NAPHTHALENE, 1,2-DIHYDRO-4-(p-FLUOROPHENYL)-7-METHOXY-3-PHENYL- | C23H19FO | CID 20301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Vacuum Deposition of Fluorinated Naphthalene Derivatives
Abstract
This guide details the physical vapor deposition (PVD) protocols for fluorinated naphthalene compounds, specifically focusing on Octafluoronaphthalene (OFN) and its derivatives. These materials are critical n-type semiconductors and dielectric modifiers in organic electronics (OFETs, OLEDs) due to their deep LUMO levels and quadrupole moment inversion compared to non-fluorinated analogues. This protocol addresses the specific challenges of depositing high-vapor-pressure, low-molecular-weight organic solids, emphasizing the control of substrate temperature (
Introduction: The Fluorine Effect
Fluorinated naphthalenes differ fundamentally from their hydrogenated counterparts. The substitution of hydrogen with fluorine (van der Waals radius
Key Implications for Deposition:
-
Volatility: Perfluorination often weakens intermolecular C-H···
interactions (replaced by F···F or C-F··· ), significantly increasing vapor pressure. OFN sublimes readily at moderate temperatures. -
Growth Mode: The "herringbone" packing motif common in acenes often shifts to "stacking" motifs in fluorinated derivatives, altering the thermodynamics of island nucleation on substrates like SiO
or OTS-treated silicon.
Material Prerequisites & Handling
Purity and Sublimation
Commercial OFN (often >98%) contains isomeric impurities that act as charge traps. Gradient sublimation is mandatory before loading into the vacuum chamber.
-
Protocol: 3-zone thermal gradient sublimation.
-
Source Temp:
(at Torr). -
Collection Zone: The high-purity crystalline band typically forms at the zone measuring
.
Substrate Engineering
Fluorinated molecules are hydrophobic. Depositing them onto hydrophilic surfaces (e.g., bare SiO
-
Requirement: Surface modification with Self-Assembled Monolayers (SAMs) such as HMDS (hexamethyldisilazane) or OTS (octadecyltrichlorosilane) is required to match surface energy (
).
Equipment Configuration
| Component | Specification | Rationale |
| Vacuum Level | Prevents oxidation and scattering of the molecular beam. | |
| Source Type | Low-Temperature Knudsen Cell (K-Cell) or Quartz Crucible with PID | Resistive boats heat too aggressively, causing "spitting" of the volatile powder. |
| QCM Sensor | 6 MHz Gold/Quartz | Positioned with a geometric tooling factor (typically 60-80%) relative to the substrate. |
| Substrate Holder | Active Cooling/Heating ( | Critical. Passive holders will heat up due to radiation, causing re-evaporation of OFN. |
Core Deposition Protocol
Process Workflow
The following diagram illustrates the critical path for reproducible deposition.
Figure 1: Standard Operating Procedure for OFN deposition. Note the dedicated "Degas" step to remove adsorbed water from the hygroscopic powder surface.
Critical Process Parameters
These values are optimized for Octafluoronaphthalene (OFN) .
| Parameter | Value / Range | Mechanism & Notes |
| Source Temperature ( | Warning: OFN melts at | |
| Deposition Rate ( | Low rates allow molecules to diffuse on the surface and find thermodynamically stable lattice sites (Frank-van der Merwe growth). | |
| Substrate Temperature ( | Critical Trade-off: • | |
| Final Thickness | 30 -- 50 nm | Thick enough to form a continuous channel, thin enough to minimize contact resistance. |
Parameter Optimization Logic
The relationship between substrate temperature and rate determines the "Grain Size vs. Coverage" trade-off. Use the logic below to troubleshoot film quality.
Figure 2: Decision matrix for optimizing deposition parameters based on AFM morphology analysis.
The "Re-evaporation" Limit
Unlike pentacene, which can be deposited on heated substrates (
-
Rule of Thumb: If
, the desorption rate ( ) often exceeds the adsorption rate ( ), resulting in zero net growth. -
Recommendation: If higher crystallinity is needed, deposit at
and perform a post-deposition anneal in a solvent-saturated atmosphere (solvent vapor annealing) rather than thermal annealing in vacuum.
Characterization & Validation
X-Ray Diffraction (XRD)[1]
-
Target: Look for sharp Bragg peaks corresponding to the
series. -
Validation: For OFN, the
peak should appear around (depending on polymorph), indicating molecules are standing upright (perpendicular to substrate), which is ideal for OFET transport.
Atomic Force Microscopy (AFM)[1]
-
Target: Terraced islands with step heights corresponding to the molecular length (
nm). -
Warning Sign: "3D mounds" or globular structures indicate poor surface energy matching (dewetting).
References
-
Electronic Properties of Fluorinated Naphthalenes Source: Journal of Chemical Physics Context: foundational data on the quadrupole moment inversion and stacking interactions of perfluoronaphthalene. (Search: "Octafluoronaphthalene electronic structure")
-
Organic Field-Effect Transistors: The Path Beyond Amorphous Silicon Source: Advanced Materials Context: Sirringhaus, H. Reviews the criticality of morphology and deposition parameters (
) on charge mobility. -
Vacuum Deposition Techniques for Organic Semiconductors Source: VDI (Vacuum Depositions Inc.) Technical Resources Context: General parameters for PVD of small organic molecules.
-
NIST Chemistry WebBook: Octafluoronaphthalene Source: National Institute of Standards and Technology Context: Thermochemical data, vapor pressure curves, and phase change temperatures.
-
Charge Carrier Mobility in OFETs Source: National Institutes of Health (PMC) Context: Methodologies for extracting mobility and the impact of grain boundaries in fluorinated transport layers.
Application Note: Comparative Solvation Thermodynamics and Kinetic Solubility of 1-(4-Fluorophenyl)naphthalene in Chloroform vs. Toluene
Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Executive Summary
Understanding the solubility profile of rigid, functionalized aromatic systems is a critical bottleneck in both early-stage drug discovery and the development of advanced organic materials (e.g., OLEDs). 1-(4-Fluorophenyl)naphthalene (CAS: 572-52-1) presents a unique solvation challenge: it combines a highly lipophilic, extended
This application note provides a comprehensive theoretical framework and a self-validating experimental protocol to quantify and compare the thermodynamic solubility of this compound in two ubiquitous laboratory solvents: Chloroform (
Physicochemical Profiling & Solvation Mechanics
To predict and understand the solubility of this compound, we must analyze the intermolecular forces governing the solute-solvent matrix. The principle of "like dissolves like" is formalized by [1], which deconstruct cohesive energy into three components: Dispersion (
The Solute: this compound
-
Structure: A naphthalene ring substituted at the 1-position with a 4-fluorophenyl group.
-
Electronic Profile: The molecule is dominated by strong dispersion forces due to its large, polarizable
-electron cloud. However, the highly electronegative fluorine atom induces a permanent local dipole, breaking the symmetry of the non-polar hydrocarbon core.
The Solvents: Chloroform vs. Toluene
While both solvents are excellent candidates for highly lipophilic compounds, their solvation mechanisms differ fundamentally:
-
Toluene: Acts primarily through strong dispersion forces and
stacking interactions with the solute's aromatic rings. It is largely non-polar. -
Chloroform: Despite lacking aromaticity, chloroform is often the superior solvent for halogenated aromatics. Its highly polarized C–Cl bonds create strong dipole-induced dipole interactions. Furthermore, the acidic proton of chloroform can act as a weak hydrogen-bond donor to the fluorine atom on the solute, a property toluene lacks [2].
Table 1: Comparative Solvent Parameters
| Property | Chloroform ( | Toluene ( | Mechanistic Impact on Solvation |
| Dielectric Constant ( | 4.81 | 2.38 | Chloroform better stabilizes the C-F dipole. |
| Dipole Moment (D) | 1.04 | 0.36 | Higher polarity in chloroform aids in disrupting solute crystal lattice. |
| HSP - Dispersion ( | 17.8 MPa | 18.0 MPa | Both provide excellent baseline van der Waals solvation. |
| HSP - Polarity ( | 3.1 MPa | 1.4 MPa | Chloroform aligns better with the fluorinated moiety. |
| HSP - H-Bonding ( | 5.7 MPa | 2.0 MPa | Chloroform's acidic proton interacts with the fluorine atom. |
Data synthesized from standard solvent databases [2].
Thermodynamic Solvation Model
The diagram below maps the specific intermolecular interactions driving the dissolution of the target compound in each solvent.
Thermodynamic pathways of this compound solvation in toluene vs chloroform.
Experimental Protocol: Miniaturized Shake-Flask Method
To empirically determine the solubility, we adapt the [3] for organic solvents. The Shake-Flask Method is the gold standard for thermodynamic solubility because it ensures true equilibrium between the solid and liquid phases[4].
Self-Validating System Design
A common failure point in solubility protocols is the assumption that equilibrium has been reached. This protocol is self-validating: samples are analyzed at both 24 hours and 48 hours. If the concentration variance between these two time points is
Step-by-Step Methodology
Phase 1: Preparation & Equilibration
-
Solid Addition: Accurately weigh approximately 50 mg of this compound into six 4 mL amber glass vials equipped with PTFE-lined screw caps (to prevent solvent degradation of the seal).
-
Solvent Addition: Add 1.0 mL of HPLC-grade Chloroform to three vials, and 1.0 mL of HPLC-grade Toluene to the remaining three vials.
-
Causality Note: An excess of solid must remain visible. If the solid dissolves completely, add more API in 20 mg increments until a persistent suspension is achieved.
-
-
Agitation: Secure the vials in an orbital shaker set to 300 RPM at a strictly controlled temperature of 25.0 ± 0.5 °C.
-
Equilibration: Shake the samples continuously.
Phase 2: Phase Separation (Centrifugation) 5. Sampling Timepoints: Remove the vials from the shaker at exactly 24 hours (Timepoint 1) and 48 hours (Timepoint 2). 6. Centrifugation: Centrifuge the vials at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.
- Causality Note: Do not use syringe filters. Chloroform's high volatility leads to rapid evaporation during filtration, which concentrates the sample and skews the data.
Phase 3: Quantification via HPLC-UV
7. Dilution: Carefully aspirate 10 µL of the clear supernatant using a positive displacement pipette. Dilute immediately into 990 µL of the respective mobile phase (e.g., Acetonitrile/Water) to halt precipitation.
8. Analysis: Inject onto an HPLC system equipped with a C18 column and a UV detector (set to the
Protocol Workflow Visualization
Step-by-step miniaturized shake-flask protocol for thermodynamic solubility determination.
Data Processing & Interpretation
Upon executing the protocol, data should be aggregated into a comparative matrix. While this compound is highly soluble in both solvents, chloroform is expected to yield a higher absolute solubility limit . The local dipole moment created by the fluorine atom interacts favorably with chloroform's higher polarity (
Table 2: Representative Data Matrix Structure
| Solvent System | 24h Concentration (mg/mL) | 48h Concentration (mg/mL) | Equilibrium Variance (%) | Solubility Classification |
| Chloroform | Empirical Data | Empirical Data | Freely Soluble | |
| Toluene | Empirical Data | Empirical Data | Soluble / Freely Soluble |
Note: If variance exceeds 5%, the system has not reached thermodynamic equilibrium, and the shaking duration must be extended to 72 hours.
Conclusion & Applications
The comparative solubility of this compound is not merely an academic exercise; it dictates downstream processing efficiency.
-
In Synthetic Chemistry: Chloroform is the superior choice for high-concentration reactions or NMR analysis (as
) due to its enhanced solvation capacity for fluorinated aromatics. -
In Materials Science: When casting thin films for OLED applications, toluene may be preferred despite slightly lower solubility, as its lower volatility allows for more controlled film morphology and slower crystallization rates during spin-coating.
By relying on Hansen Solubility Parameters and a self-validating shake-flask protocol, researchers can confidently dictate solvent selection based on verified thermodynamic principles rather than empirical guesswork.
References
-
Hansen Solubility Parameters: A Powerful, Practical Way to Understand Solubility. Hansen Solubility. Retrieved from:[Link]
-
Chloroform Overview: Properties, Uses, Safety & Buying Guide. Lab Alley. Retrieved from:[Link]
-
Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. Retrieved from:[Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from:[Link]
Preparation of 1-(4-Fluorophenyl)naphthalene from 1-bromonaphthalene
Technical Application Note: Scalable Synthesis of 1-(4-Fluorophenyl)naphthalene via Suzuki-Miyaura Coupling
Abstract
This application note details a robust, scalable protocol for the synthesis of This compound (CAS 572-52-1) utilizing the Suzuki-Miyaura cross-coupling reaction. The 1-phenylnaphthalene scaffold is a privileged structure in medicinal chemistry, serving as a core for various non-steroidal anti-inflammatory drugs (NSAIDs) and selective estrogen receptor modulators (SERMs). This guide addresses the specific steric challenges posed by the peri-hydrogen of the naphthalene ring, providing a self-validating workflow that ensures high purity (>98%) and reproducibility.
Introduction & Retrosynthetic Analysis
The synthesis of 1-substituted naphthalenes presents a unique steric challenge compared to their 2-substituted counterparts. The hydrogen atom at the C8 position (the peri-position) exerts significant steric repulsion on substituents at C1, potentially hindering the oxidative addition or transmetallation steps in palladium-catalyzed couplings.
Chemical Strategy: We utilize the Suzuki-Miyaura coupling , preferred over Stille or Kumada couplings for its tolerance of functional groups and low toxicity.
-
Electrophile: 1-Bromonaphthalene (more reactive than chloride; cheaper than iodide).
-
Nucleophile: 4-Fluorophenylboronic acid.[1]
-
Catalyst System: Pd(PPh₃)₄ (Tetrakis) is selected for its reliability in standard biaryl synthesis. While Pd(dppf)Cl₂ is often used for highly hindered substrates, the 1-naphthyl system is accessible enough for the cost-effective triphenylphosphine ligand system under reflux.
Reaction Mechanism & Critical Control Points
The catalytic cycle follows three canonical steps. Understanding these allows for precise troubleshooting:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 1-bromonaphthalene. Critical Control: This step is sensitive to oxygen; rigorous degassing is required to prevent Pd oxidation to inactive Pd(II) oxides.
-
Transmetallation: The boronic acid (activated by base) transfers the 4-fluorophenyl group to the Palladium center. Critical Control: The base (K₂CO₃) must be in excess to form the reactive boronate species.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0). Steric Note: The bulky naphthalene group accelerates this step by relieving steric crowding at the metal center.
Visualization: Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the entry of the 1-naphthyl electrophile and boronate nucleophile.
Experimental Protocol
Target Scale: 10 mmol (approx. 2.2 g theoretical yield) Estimated Time: 16–24 Hours
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 1-Bromonaphthalene | 207.07 | 1.0 | 2.07 g (1.40 mL) | Substrate (Electrophile) |
| 4-Fluorophenylboronic acid | 139.92 | 1.2 | 1.68 g | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 346 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Base |
| Toluene | - | - | 40 mL | Solvent (Non-polar) |
| Ethanol (95%) | - | - | 10 mL | Co-solvent (Miscibility) |
| Deionized Water | - | - | 10 mL | Solvent (Base solubility) |
Step-by-Step Methodology
Step 1: System Preparation (The "Inert Barrier")
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Connect the top of the condenser to a nitrogen/argon manifold (Schlenk line) or a balloon filled with inert gas.
-
Crucial: Flame-dry the glassware under vacuum if possible, though Suzuki coupling is tolerant of trace moisture, removing oxygen is the priority.
Step 2: Solvent Degassing (Preventing Catalyst Death)
-
In a separate Erlenmeyer flask, combine Toluene, Ethanol, and Water.
-
Sparge the solvent mixture with a stream of nitrogen gas for 20 minutes. Why? Dissolved oxygen rapidly oxidizes phosphine ligands, turning the catalyst black and inactive.
Step 3: Reaction Assembly
-
Charge the reaction flask with 1-bromonaphthalene , 4-fluorophenylboronic acid , and Pd(PPh₃)₄ .
-
Add the degassed solvent mixture via syringe through the septum.
-
Add the K₂CO₃ (solid) quickly by temporarily removing the septum, then reseal and purge with nitrogen for 5 minutes.
-
Note: The solution should be yellow/orange. A rapid turn to black indicates catalyst decomposition.
-
Step 4: Reaction and Monitoring
-
Heat the mixture to reflux (approx. 90°C external temp) with vigorous stirring.
-
Checkpoint (T = 2 hours): Perform TLC (Hexanes:EtOAc 95:5).
-
Rf Values (approx): 1-Bromonaphthalene (0.8), Product (0.6), Boronic Acid (0.1/Baseline).
-
Visualization: UV lamp (254 nm). The product will likely fluoresce blue/purple.
-
-
Continue reflux for 12–18 hours until the starting bromide is consumed.
Step 5: Work-up
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Transfer to a separatory funnel. Separate phases.
-
Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (saturated NaCl) to remove trapped water/borates.
-
Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
Purification & Characterization
Purification Strategy: The crude residue will contain the product, phosphine oxides (polar), and potentially homocoupled 4,4'-difluorobiphenyl (non-polar).
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 100% Hexanes initially, grading to 98:2 Hexanes:EtOAc.
-
Rationale: The product is a hydrocarbon with low polarity. It will elute early. Phosphine oxides will stay on the column.
-
-
Recrystallization (Optional for High Purity):
-
If the product solidifies but is slightly yellow, recrystallize from minimal hot Ethanol or Hexanes.
-
Visualization: Purification Workflow
Caption: Figure 2. Downstream processing workflow for isolation of the biaryl product.
Quality Control Data (Self-Validation):
| Test | Expected Result | Pass Criteria |
| Appearance | White to off-white crystalline solid | No yellow/brown oil (indicates solvent/phosphine impurity) |
| Melting Point | 71–72 °C [1] | Range < 2°C |
| ¹H NMR (CDCl₃) | Distinctive splitting. Naphthalene protons (7.4-8.0 ppm).[2] 4-F-Phenyl protons show AA'BB' system with ¹⁹F coupling. | Integration ratio 7:4 (Naph:Ph) |
| ¹⁹F NMR | Single peak around -115 ppm (decoupled) | Absence of other F-peaks (homocoupling) |
Troubleshooting & Safety
-
Issue: Low Yield / Black Precipitate.
-
Cause: "Palladium Black" formation due to poor degassing or insufficient ligand.
-
Fix: Increase ligand ratio (add free PPh₃) or rigorously degas solvents.
-
-
Issue: Incomplete Conversion.
-
Cause: Steric hindrance at C1 position slowing reaction.
-
Fix: Switch solvent to DME (Dimethoxyethane)/Water and raise temp to 100°C, or use Pd(dppf)Cl₂ catalyst.
-
-
Safety: 1-Bromonaphthalene is an irritant. Boronic acids are generally low toxicity but should be handled with gloves. Palladium compounds are toxic; dispose of heavy metal waste separately.
References
-
Hoffman Chemicals. CAS 572-52-1 | this compound Physical Properties. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Organic Chemistry Portal. Suzuki Coupling - Protocols and Mechanism. Retrieved from
-
BenchChem. Application Notes for Suzuki Coupling of Naphthalene Derivatives. Retrieved from
Sources
Application Note: Scalable Synthesis of 1-(4-Fluorophenyl)naphthalene
Executive Summary & Strategic Route Selection
1-(4-Fluorophenyl)naphthalene (CAS: 79061-07-9) is a critical biaryl scaffold used extensively in the synthesis of organic light-emitting diodes (OLEDs) and as a pharmacophore in medicinal chemistry.[1] Its synthesis presents a specific challenge: the steric hindrance at the naphthalene 1-position (peri-interaction) often retards coupling rates compared to the 2-position.[1]
For scalable manufacturing, we evaluate two primary methodologies. The Suzuki-Miyaura Coupling is designated as the primary route due to its robustness, functional group tolerance, and ease of purification. The Kumada-Corriu Coupling is presented as a cost-effective alternative for facilities equipped to handle Grignard reagents and anhydrous conditions.[1]
Route Comparison Table
| Feature | Method A: Suzuki-Miyaura (Recommended) | Method B: Kumada-Corriu (Alternative) |
| Key Reagents | 1-Bromonaphthalene + 4-Fluorophenylboronic acid | 1-Naphthylmagnesium bromide + 1-Bromo-4-fluorobenzene |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Ni(dppp)Cl₂ |
| Conditions | Aqueous/Organic biphasic (Robust) | Strictly Anhydrous (Sensitive) |
| Atom Economy | Moderate (Boronic acid waste) | High (Magnesium salt waste) |
| Scalability | Excellent (Easy workup) | Good (Low raw material cost) |
| Purification | Crystallization (High purity) | Distillation/Crystallization |
Method A: Suzuki-Miyaura Cross-Coupling (Primary Protocol)[1]
This protocol utilizes 4-Fluorophenylboronic acid, a stable and commercially available reagent [1].[1] The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ for scale-up due to its higher thermal stability and resistance to oxidation, which is crucial when coupling sterically hindered naphthyl systems.[1]
Reaction Mechanism & Logic
The cycle follows the standard Pd(0)/Pd(II) pathway. The steric bulk of the 1-naphthyl group makes the transmetallation step the likely rate-determining bottleneck.[1] We employ a strong base (Na₂CO₃ or K₂CO₃) and a biphasic solvent system to facilitate the activation of the boronic acid [2].
Reagents & Materials
-
Substrate: 1-Bromonaphthalene (1.0 equiv)[1]
-
Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv) [1][1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.5 - 1.0 mol%)[1]
-
Base: Sodium Carbonate (Na₂CO₃) (2.5 equiv)[1]
-
Solvent System: Toluene : Ethanol : Water (4:1:1 v/v/v)[1]
Step-by-Step Protocol
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Charge Toluene, Ethanol, and Water. Degas the solvent mixture by sparging with Nitrogen for 30 minutes. Critical: Oxygen removal prevents homocoupling side-products.[1]
-
Reagent Addition: Add 1-Bromonaphthalene and 4-Fluorophenylboronic acid. Stir until dissolved.
-
Base Addition: Add solid Na₂CO₃.[1] The mixture will become a slurry.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.[1]
-
Reaction: Heat the mixture to mild reflux (approx. 85-90°C) [3]. Stir vigorously (essential for biphasic systems).
-
IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 95:5) every 2 hours. Reaction is complete when 1-Bromonaphthalene is <1.0%.[1]
-
Workup:
Purification (Crystallization)
Chromatography is inefficient at scale.[1] We utilize solubility differentials.
-
Concentrate the toluene solution under reduced pressure to a thick oil/solid.
-
Add Ethanol (approx. 5 mL per gram of crude). Heat to reflux until dissolved.
-
Cool slowly to Room Temperature, then to 0-5°C.
-
Filter the white crystalline solid.[1]
-
Yield: Typically 85-92%.[1] Purity: >99.5% (HPLC).
Method B: Kumada-Corriu Coupling (Cost-Optimized)[1]
For facilities with anhydrous capabilities, this route avoids the cost of boronic acids. It uses Nickel catalysis, which is significantly cheaper than Palladium [4].[5]
Reagents
-
Grignard Reagent: 1-Naphthylmagnesium bromide (prepared in situ or purchased).[1]
-
Electrophile: 1-Bromo-4-fluorobenzene (1.0 equiv).[1]
-
Catalyst: Ni(dppp)Cl₂ (1.0 mol%).[1]
-
Solvent: Anhydrous THF.
Protocol
-
Inerting: Flame-dry the reactor and flush with Argon.
-
Catalyst Loading: Charge 1-Bromo-4-fluorobenzene, Ni(dppp)Cl₂, and THF.[1] Cool to 0°C.[1]
-
Addition: Add 1-Naphthylmagnesium bromide solution dropwise. Caution: Exothermic reaction.
-
Heating: Allow to warm to RT, then reflux for 4-6 hours.
-
Quench: Carefully quench with dilute HCl (1M) at 0°C.
-
Purification: Recrystallization from Methanol [5].
Visualizations
Process Workflow (Suzuki Route)
Figure 1: Operational workflow for the Suzuki-Miyaura synthesis route.
Catalytic Cycle (Simplified)
Figure 2: Simplified catalytic cycle highlighting the critical Transmetallation step facilitated by base activation.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Stalled Conversion | Catalyst poisoning (O₂) | Ensure vigorous N₂ sparging; Add 0.1 mol% fresh catalyst. |
| Homocoupling (Biaryl) | Lack of degassing | Check inert lines; Ensure Boronic Acid is added after degassing. |
| Low Yield | Incomplete phase transfer | Increase stirring speed (RPM) to maximize interfacial area. |
| Color Issues | Residual Palladium | Treat organic layer with Thiol-functionalized silica or activated carbon.[1] |
References
-
Nbinno.com. Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. [1]
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature.
-
BenchChem. Application Notes and Protocols for the Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling.
-
KCIL Global. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions.
-
University of San Diego. Recrystallization of an Impure Sample of Naphthalene.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Palladium Remediation for Biaryl Systems
Topic: Removing Palladium Residues from 1-(4-Fluorophenyl)naphthalene Ticket ID: PD-REM-572 Status: Open Support Level: Tier 3 (Advanced Chemical Engineering)
Executive Summary & Triage
Welcome to the Purification Support Hub. You are likely synthesizing This compound (CAS: 572-52-1) via a Suzuki-Miyaura cross-coupling reaction. While this pathway is efficient for creating the biaryl C-C bond, it notoriously leaves residual Palladium (Pd) species—often as Pd(0) nanoparticles or soluble Pd(II) complexes—trapped within the lipophilic naphthalene matrix.
The Challenge: Because this compound is a non-polar, aromatic hydrocarbon, it lacks the polar functional groups (like amines or carboxylic acids) that typically assist in sequestering metals into an aqueous phase during extraction. Consequently, Pd species often "ride" with the product into the organic layer, resisting standard washes.
Regulatory Context (ICH Q3D): For pharmaceutical applications, you must typically achieve <10 ppm (Oral) or <1 ppm (Parenteral) residual Pd [1].
Tier 1: Rapid Response (FAQs)
Q: My product is isolated as a grey/black solid. Is this normal? A: No. Pure this compound should be white or off-white. A grey cast indicates colloidal Pd(0) (palladium black).
-
Immediate Action: Do not attempt to recrystallize yet; you will likely trap the particles inside the crystal lattice. Dissolve the compound in THF or DCM and pass it through a pad of Celite 545 or Silica Gel to mechanically filter particulates. If color persists, the Pd is soluble/colloidal and requires chemical scavenging (See Tier 2).
Q: I ran a silica column, but the Pd levels are still >500 ppm. A: Standard silica gel is weakly acidic and polar, but it is not a specific Pd scavenger. Soluble Pd-ligand complexes (especially those with phosphines like PPh3 or dppf) often elute with the solvent front or trail slightly behind your product. You need a functionalized stationary phase (e.g., Thiol-modified silica).
Q: Can I just use an aqueous wash with EDTA? A: Unlikely to work. Your product is highly lipophilic. EDTA is hydrophilic. The phase transfer kinetics will be too slow, and the Pd is likely coordinated to hydrophobic ligands (phosphines) that keep it in the organic phase.
Tier 2: Advanced Troubleshooting & Logic
The "Trapped in Lattice" Phenomenon
A common failure mode in biaryl synthesis is attempting to recrystallize the crude solid immediately. As the naphthalene derivative crystallizes, it can physically encapsulate Pd nanoparticles or co-crystallize with Pd-ligand complexes.
The Fix: You must perform a "Soft Digest" —dissolve the material completely in a good solvent (THF/Toluene) to liberate trapped Pd, treat with a scavenger, filter, and then recrystallize.
Scavenger Selection: Thiol vs. DMT
Not all Pd species are the same. The choice of scavenger depends on the catalyst used in your Suzuki coupling.
| Scavenger Type | Functional Group | Mechanism | Best For...[1] |
| SiliaMetS® Thiol | Propylthiol (-SH) | Soft Lewis Base coordination | Pd(II) salts, Pd(OAc)2, Pd(PPh3)4. General purpose. |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation (Bidentate) | Bulky catalysts, Pd-dppf, or when Thiol fails. Higher affinity for Pd(0). |
| Activated Carbon | N/A (Porous surface) | Physisorption | Gross reduction (e.g., >1000 ppm to 100 ppm). "Dirty" cleanup. |
Visual Workflows
Workflow 1: Scavenger Decision Matrix
Use this logic flow to determine the correct purification route based on your current contamination level.
Caption: Decision matrix for selecting the appropriate purification protocol based on initial Pd load and visual appearance.
Workflow 2: The "Soft Digest" Scavenging Mechanism
This diagram illustrates why dissolving the solid is critical before scavenging.
Caption: The "Soft Digest" process ensures Pd is accessible to the scavenger beads rather than locked in the crystal lattice.
Tier 3: Experimental Protocols
Protocol A: Functionalized Silica Treatment (Recommended)
Best for: Reducing Pd from ~500 ppm to <10 ppm with high yield.
-
Dissolution: Dissolve crude this compound in THF or Toluene (10 volumes). Ensure complete dissolution; heat to 40-50°C if necessary.
-
Dosage: Add SiliaMetS® Thiol (or DMT) at a ratio of 5-10 equivalents relative to the residual Pd (or 10-20% w/w relative to the product if Pd content is unknown) [2].
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Elevated temperature improves kinetics significantly compared to room temperature.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine frit to remove the silica beads.
-
Concentration: Evaporate the solvent to yield the purified solid.
Protocol B: Activated Carbon (Charcoal) Treatment
Best for: Bulk removal of gross contamination (>1000 ppm).
-
Dissolution: Dissolve crude material in Ethanol/Toluene (1:1) or pure Toluene .
-
Activation: Add Activated Carbon (e.g., Darco KB-G) at 5-10% w/w relative to the substrate.
-
Digestion: Reflux the mixture for 1-2 hours.
-
Filtration: Filter while hot through a pad of Celite (diatomaceous earth) to catch fine carbon particles.
-
Warning: Carbon is messy and can adsorb some product (yield loss ~5-10%).
-
-
Crystallization: Cool the filtrate to induce crystallization.
Protocol C: Recrystallization Rescue
Best for: Final polish after scavenging.
-
Solvent System: Use a Toluene/Heptane or Ethanol system.
-
This compound is soluble in hot toluene but less soluble in cold heptane/ethanol.
-
-
Process: Dissolve in minimum hot toluene. Slowly add heptane until turbidity appears. Cool slowly to 4°C.
-
Benefit: This step rejects trace soluble impurities that the scavenger might have missed, but only works effectively after the bulk Pd has been removed [3].
References
-
ICH Q3D Elemental Impurities Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3] Available at: [Link]
Sources
Purifying 1-(4-Fluorophenyl)naphthalene by sublimation for OLEDs
Welcome to the Technical Support Center for OLED Material Purification. This guide is specifically engineered for researchers, materials scientists, and drug development professionals optimizing the train sublimation of 1-(4-Fluorophenyl)naphthalene .
As a critical intermediate or host/guest component in Organic Light Emitting Diodes (OLEDs), this fluorinated phenylnaphthalene requires ultra-high purity (>99.99%) to prevent charge trapping, exciton quenching, and premature device degradation. Below, you will find our authoritative, step-by-step methodology, followed by a causal troubleshooting guide to resolve the most complex sublimation challenges.
Part 1: The Train Sublimation Workflow
Fig 1: Train sublimation workflow for purifying this compound.
Part 2: Step-by-Step Sublimation Protocol
A self-validating purification protocol relies on precise control of thermodynamics and gas dynamics. Follow these steps to ensure high-yield, high-purity recovery:
-
System Preparation & Loading : Load the crude this compound into the quartz inner tube. Crucially, insert an inner reflection tube or physical barriers in the collection zone. This modifies the gas flow path, forcing the vapor to navigate around the barriers rather than shooting straight into the vacuum pump [2].
-
Vacuum Evacuation : Seal the system and engage the turbomolecular pump. Evacuate the chamber to a base pressure of strictly < 10⁻⁴ Pa [1].
-
Causality: High vacuum increases the mean free path of the vapor molecules. This drastically lowers the required sublimation temperature, preventing the thermal degradation of the fluorinated rings.
-
-
Temperature Gradient Establishment : Establish a multi-zone thermal profile to separate molecules by their distinct deposition temperatures [3].
-
Zone 1 (Source) : Ramp at 2°C/min to ~130–150°C to initiate vaporization.
-
Zone 2 (Collection) : Maintain at ~90–100°C to condense the target product.
-
Zone 3 (Cold Trap) : Maintain at room temperature (25°C) to capture lighter, volatile impurities.
-
-
Steady-State Sublimation : Maintain gradient conditions for 4–6 hours. Use a minimal Argon carrier gas flow (2–5 sccm) to gently direct the vapor flux towards the collection zone without blowing it past the physical barriers.
-
Harvesting & Verification : Cool the system to room temperature under vacuum to prevent oxidation. Vent with Argon and harvest the crystalline product from Zone 2. Verify purity using Supercritical Fluid Chromatography (SFC) prior to OLED device integration[4].
Part 3: Troubleshooting Guides & FAQs
Q1: Why is my this compound turning yellow/brown during sublimation? A1: This discoloration is a direct result of thermal degradation or oxidation. If your vacuum is above 10⁻³ Pa, the mean free path of the vapor decreases, which forces you to apply higher temperatures to achieve sublimation. This excess heat pushes the fluorinated compound past its thermal stability threshold. Additionally, micro-leaks can introduce trace oxygen, causing oxidative discoloration.
-
Actionable Fix: Leak-check the system. Ensure the turbomolecular pump is achieving < 10⁻⁴ Pa before initiating the heating ramp [1]. Never exceed 160°C for this specific molecule.
Q2: My yield is consistently below 50%, and I find a lot of the target material in the vacuum cold trap. How do I fix this? A2: The material is bypassing the deposition zone. This occurs when the carrier gas flow (Argon) is too high, or the temperature gradient is too steep, preventing the vapor from losing enough kinetic energy to condense in Zone 2.
-
Actionable Fix: Implement an inner reflection tube or physical barriers in the collection region. This modifies the gas flow path, forcing the vapor to collide with the tube walls. This simple mechanical intervention has been shown to improve sublimation yields from ~92% to >96% [2]. Furthermore, reduce Argon flow to < 5 sccm.
Q3: How do I separate halogenated byproducts (e.g., debrominated starting materials) from the main product? A3: this compound synthesized via Suzuki-Miyaura cross-coupling often contains structurally similar impurities with overlapping vapor pressures. A single-pass, single-zone sublimation is insufficient to separate them.
-
Actionable Fix: Utilize a strict three-zone temperature gradient. Keep Zone 3 at room temperature to act as a trap for the lighter, volatile impurities while the main product deposits in Zone 2[3]. For purity verification, use Supercritical Fluid Chromatography (SFC) rather than standard HPLC; SFC provides superior resolution for small monomeric OLED materials and can detect trace halogenated impurities that HPLC misses [4].
Q4: The deposited material in Zone 2 is amorphous and sticky rather than crystalline. What went wrong? A4: The deposition zone (Zone 2) temperature is too low. When the vapor hits a surface that is too cold, the molecules quench instantly into an amorphous glass rather than organizing into a stable crystalline lattice.
-
Actionable Fix: Raise the Zone 2 temperature to ~90–100°C. A warmer deposition zone provides the condensing molecules with enough thermal energy to migrate along the surface and form ordered crystals. This thermodynamic ordering also naturally excludes impurities from the crystal lattice, further enhancing purity.
Part 4: Quantitative Data Summary
The following table summarizes the causal impact of optimizing train sublimation parameters for this compound:
| Parameter | Standard Condition | Optimized Condition | Causal Impact on Process |
| Base Vacuum | 10⁻² Pa | < 10⁻⁴ Pa | Increases mean free path; lowers required sublimation temp, preventing thermal degradation [1]. |
| Zone 1 Temp (Source) | 180°C | 130–150°C | Prevents cleavage of the C-F bond while ensuring steady vaporization. |
| Zone 2 Temp (Collection) | 25°C (Room Temp) | 90–100°C | Provides thermal energy for surface migration, yielding high-purity crystalline structures rather than amorphous glass. |
| Zone 3 Temp (Trap) | N/A | 25°C | Captures volatile halogenated impurities, separating them from the main product [3]. |
| Carrier Gas (Ar) | 15 sccm | 2–5 sccm | Prevents vapor from bypassing the collection zone. |
| System Architecture | Open Quartz Tube | Physical Barriers Added | Forces vapor collision with walls, increasing yield from <50% to >95% [2]. |
Part 5: References
-
Omni R&D. Sublimation Purification Systems for OLED Materials. Omni R&D. Available at:[Link]
-
US Patent US20140191422A1. Sublimation method for the purification of organic small molecules. Google Patents. Available at:
-
CN Patent CN102527076B. Vacuum sublimation purifying method of OLED (organic light emitting diode) material. Google Patents. Available at:
-
Amit, T., & Colon, L. (2023). The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. ChemRxiv. Available at:[Link]
Technical Support Center: Troubleshooting Solubility of Fluorophenyl Naphthalenes
Welcome to the Technical Support Center. Fluorophenyl naphthalenes present unique physicochemical challenges in drug discovery, materials science, and synthetic chemistry. Their rigid, planar aromatic cores promote strong
This guide provides field-proven, self-validating strategies to overcome these bottlenecks, moving beyond trial-and-error to mechanistic problem-solving.
Diagnostic Workflow
Fig 1: Diagnostic workflow for troubleshooting the solubility of rigid fluorinated aromatic compounds.
Section 1: Knowledge Base & FAQs (The "Why" and "What")
Q1: Why does my fluorophenyl naphthalene precipitate even in moderately polar solvents like dichloromethane (DCM) or ethyl acetate?
A1: The precipitation of planar aromatic compounds is primarily driven by intermolecular aggregation, specifically
Q2: What are the most effective organic solvents for dissolving these compounds?
A2: To achieve solvation, you must actively disrupt the
-
Aromatic Solvents: Solvents like toluene or chlorobenzene can solvate the aromatic core by intercalating between the planar molecules, effectively reducing
stacking[1]. -
Fluorinated Solvents: Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are highly polar, strongly hydrogen-bonding, and exhibit "fluorophilic" interactions that excel at breaking down the crystal lattice of fluorinated aromatics[3]. Furthermore, fluorous biphase systems (FBS) can be utilized, as fluorinated solvents readily dissolve fluorine-rich compounds while remaining immiscible with standard organic solvents[4].
Q3: My compound dissolves when I heat it, but crashes out overnight. How do I fix this? A3: You are observing the critical difference between kinetic and thermodynamic solubility. Heating provides the kinetic energy to temporarily break the crystal lattice, but upon cooling, the solute reverts to its most stable crystal form, approaching its true thermodynamic solubility limit[5]. To achieve permanent thermodynamic solubility, you must change the solvent composition (e.g., switch to an aromatic/fluorous solvent blend) or introduce structural modifications to disrupt molecular planarity[6].
Q4: How do I prevent my compound from aggregating when diluting DMSO stocks into aqueous biological assays? A4: Planar aromatic compounds are highly prone to aggregation in aqueous environments[1]. When the concentration exceeds the Critical Aggregation Concentration (CAC), the compound self-associates[1]. To prevent this, you must shield the hydrophobic core:
-
Use Excipients: Non-ionic surfactants (e.g., Tween-80) can encapsulate the aromatic compound[1].
-
Use Cyclodextrins: These cyclic oligosaccharides feature a hydrophobic interior that forms inclusion complexes with aromatic compounds, shielding them from aqueous repulsion[1].
Section 2: Quantitative Data & Solvent Selection Matrices
Table 1: Solvent Selection Matrix for Fluorophenyl Naphthalenes
| Solvent Class | Representative Solvents | Solvation Mechanism | Relative Efficacy for Fluorophenyl Naphthalenes |
| Aliphatic / Standard | Hexanes, EtOAc, EtOH | General dipole/dispersion | Low (Fails to disrupt strong |
| Halogenated | DCM, Chloroform | Moderate polarity/polarizability | Low to Moderate (Often requires kinetic input) |
| Aromatic | Toluene, Chlorobenzene | High (Effectively solvates the naphthalene core) | |
| Fluorous / Fluorinated | HFIP, TFE, Perfluorohexane | Fluorophilic interactions / H-bonding | Very High (Disrupts C-F dipole networks) |
Table 2: Quantitative Parameters Influencing Solubility
| Parameter | Description | Impact on Solubility | Mitigation Strategy |
| Melting Point ( | Indicator of crystal lattice energy. | Disrupt planarity structurally or use intercalating aromatic solvents. | |
| Partition Coefficient (logP) | Measure of lipophilicity. | logP > 4 drastically decreases aqueous and polar solvent solubility. | Use non-polar aromatic solvents or fluorous biphase systems. |
| Critical Aggregation Concentration (CAC) | Threshold for self-association in solution. | Exceeding the CAC (often in the low | Formulate with surfactants (e.g., Tween-80) or cyclodextrins. |
Section 3: Self-Validating Standard Operating Procedures (SOPs)
SOP 1: Systematic Solvation & Thermodynamic Validation
Context: This protocol ensures that your fluorophenyl naphthalene is thermodynamically soluble, preventing unexpected precipitation during critical reactions, NMR analysis, or purifications.
Step-by-Step Methodology:
-
Initial Solvation: Weigh 10 mg of the compound into a clean glass vial. Add 1.0 mL of an aromatic solvent (e.g., Toluene) or a fluorous solvent (e.g., HFIP).
-
Kinetic Input: Sonicate the vial for 5 minutes at 40°C. Observe for complete visual dissolution.
-
Concentration Adjustment: If undissolved particulates remain, add solvent in 0.5 mL increments, repeating sonication until a clear solution is achieved.
-
Self-Validation Step (Thermodynamic Stability Check): Allow the clear solution to rest at room temperature (20-25°C) for 24 hours. Crucial: Seed the solution with a single micro-crystal of the starting material.
-
Causality: Seeding overcomes the activation energy barrier for nucleation. If the solution is only supersaturated (kinetically soluble), the seed will trigger rapid precipitation. If the solution remains clear, you have confirmed true thermodynamic solubility[5].
-
SOP 2: Preparation of Aggregation-Free Biological Assay Stocks
Context: Ensuring monomeric dispersion of rigid aromatics in aqueous media for reliable in vitro assay data.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
Buffer Preparation: Prepare the target aqueous buffer supplemented with 0.1% v/v Tween-80 or 5 mM Hydroxypropyl-
-Cyclodextrin to serve as an encapsulation agent[1]. -
Dilution: Rapidly inject the required volume of the DMSO stock directly into the vortexing buffer (do not add buffer to DMSO, as slow mixing promotes local high concentrations and aggregation).
-
Self-Validation Step (Aggregation Check): Analyze the final solution using Dynamic Light Scattering (DLS) or UV-Vis Spectroscopy.
-
Causality: Aggregation causes an increase in the hydrodynamic radius (visible via DLS) or a shift in the UV-Vis absorption maximum due to changes in the electronic environment of the stacked aromatic rings[1]. A stable DLS reading over 4 hours validates that the compound is successfully formulated as a monomer.
-
Section 4: Workup & Isolation Troubleshooting
When isolating fluorinated naphthalenes after synthesis, they can sometimes form stubborn oils or foams during solvent evaporation due to their unique surface tension properties.
-
Taming Foams: Under reduced pressure on a rotary evaporator, concentrated oils can bump violently. To tame a foam, pull vacuum until the foam fills half the flask, then release pressure while leaving the flask spinning until the wetted foam settles. Repeat this process until the foam collapses permanently[7].
-
Efficient Isolation: Use a heart-shaped flask for rotoevaporation. The fluorinated oil will concentrate in the pointed tip, making it significantly easier to dissolve in a minimal amount of appropriate solvent (like HFIP) or to remove accurately via syringe[7].
References
- BenchChem.
- SciSpace. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry". SciSpace.
- ACS Publications. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry". ACS.
- ResearchGate. "Improving solubility via structural modification".
- TCI Chemicals. "Fluorous Solvents". Tokyo Chemical Industry Co., Ltd.
- ACS Publications. "Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry". ACS.
- University of Rochester. "Tips & Tricks: Oily/Foaming Compounds - Department of Chemistry". University of Rochester.
Sources
Minimizing homocoupling side products in aryl naphthalene synthesis
Topic: Minimizing Homocoupling Side Products
Introduction: The Biaryl Axis Challenge
Synthesizing aryl naphthalenes presents a unique set of steric and electronic challenges. Unlike simple phenyl-phenyl couplings, the naphthalene core introduces significant steric bulk (peri-interactions) that often slows down the transmetalation step in cross-coupling cycles.
When the cross-coupling cycle stalls, the catalyst seeks alternative low-energy pathways. The most persistent of these is homocoupling —where two identical coupling partners join (e.g., Boronic Acid + Boronic Acid
This guide provides a root-cause analysis and validated protocols to suppress homocoupling in Suzuki-Miyaura and related palladium-catalyzed systems.
Diagnostic Module: Identification & Root Cause
Use this logic flow to identify which type of homocoupling is plaguing your reaction.
Figure 1: Diagnostic logic for identifying the source of homocoupling based on impurity structure.
The Oxygen Factor: Oxidative Homocoupling
The Issue: The most common failure mode in aryl naphthalene synthesis is the dimerization of the boronic acid (Glaser-type coupling). This is primarily driven by dissolved oxygen, which re-oxidizes Pd(0) to Pd(II) or facilitates a "second transmetalation" event before reductive elimination can occur.
Mechanism:
In the presence of
FAQ: Is "balloon argon" sufficient?
Answer: No. For hindered naphthalene substrates, the reaction rate is slower, giving oxygen more time to interfere. Simple balloon purging leaves dissolved oxygen in the solvent.
Protocol A: The "Subsurface Sparge" Technique
Use this for all naphthalene couplings.
-
Setup: Equip your reaction vessel with a septum.
-
Needle Placement: Insert a long needle connected to an inert gas line (Argon/Nitrogen) directly into the solvent (subsurface). Insert a short vent needle.
-
Sparge: Bubble gas vigorously through the solvent for 15–20 minutes (for volumes < 50 mL).
-
Catalyst Addition: Add the Pd catalyst after sparging, under a positive pressure of inert gas.
-
Seal: Remove needles and seal immediately.
Expert Insight: If you observe a rapid color change to black (Pd black precipitation) immediately upon heating, your deoxygenation was likely insufficient, leading to catalyst decomposition and homocoupling.
Kinetic Management: The Slow-Addition Protocol
The Issue: If the concentration of the boronic acid is high relative to the catalyst, and the cross-coupling step is slow (due to steric hindrance of the naphthalene), the catalyst is overwhelmed. The "Glaser" homocoupling rate is second-order with respect to the boronic acid concentration.
Solution: Artificial scarcity. By keeping the boronic acid concentration low, you statistically favor the interaction with the oxidative addition complex (Ar-Pd-X) over the self-interaction.
Protocol B: Kinetic Controlled Addition
Recommended for: 1-Naphthyl boronic acids and sterically crowded couplings.
Materials:
-
Syringe Pump
-
Aryl Halide (1.0 equiv) in reaction flask.
-
Catalyst (e.g., Pd(OAc)2/SPhos) in reaction flask.
-
Base (e.g., K3PO4) in reaction flask.
-
Boronic Acid (1.2–1.5 equiv) dissolved in solvent in a separate syringe.
Steps:
-
Initiate: Heat the reaction flask (containing halide, base, catalyst) to the target temperature (e.g., 80°C).
-
Inject: Program the syringe pump to add the boronic acid solution over 2 to 4 hours .
-
Cook-out: Stir for an additional 1–2 hours after addition is complete.
Why this works: This maintains a "steady state" low concentration of nucleophile, suppressing the bimolecular homocoupling reaction (
Catalyst Selection: Overcoming the Steric Wall
The Issue: Naphthalene rings create significant steric clash. Standard ligands like
Recommendation: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands).
Comparative Data: Ligand Performance in Hindered Biaryls[1][2]
| Ligand Class | Example | Steric Bulk | e- Richness | Risk of Homocoupling | Recommendation |
| Triphenylphosphines | Low | Low | High | Avoid for naphthalenes. | |
| Buchwald Gen 2 | SPhos | High | High | Low | Standard Choice. Excellent for 1-naphthyl systems. |
| Buchwald Gen 3 | XPhos | Very High | High | Very Low | Use for extremely hindered (e.g., di-ortho substituted) cases. |
| N-Heterocyclic Carbenes | PEPPSI-IPr | High | High | Low | Good alternative if phosphines fail. |
Expert Insight: SPhos is particularly effective because it facilitates the oxidative addition of chlorides and, crucially, accelerates the reductive elimination of the bulky biaryl product, preventing the "bottleneck" that allows homocoupling side reactions to creep in [3].
Visualizing the Competitive Pathway
The diagram below illustrates the "Fork in the Trail" where the reaction diverges toward the desired product or the side product.
Figure 2: The "Fork in the Trail." Steric hindrance in Naphthalenes slows Path A, allowing Oxygen or Excess Boron to drive Path B.
Troubleshooting FAQs
Q: I am seeing dehalogenation (Ar-H) instead of coupling. Is this homocoupling? A: No, this is hydrodehalogenation. This occurs when the reaction is "starved" of the boronic acid (perhaps you added it too slowly) or the solvent is wet (acting as a proton source). Fix: Ensure anhydrous solvents and increase the boronic acid equivalents slightly (to 1.5 eq).
Q: Can I use Pd/C to save money? A: Heterogeneous Pd/C can work, but it is prone to leaching Pd species that can cause homocoupling if not carefully controlled. For high-value drug development intermediates, homogeneous catalysts (Pd(OAc)2 + Ligand) offer better reproducibility.
Q: Does the base matter?
A: Yes. Weak bases (Carbonates,
References
-
Adamo, C., et al. (2006).[1] Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction: The Role of the Base and the Mechanism of the Homocoupling of Boronic Acids. Journal of the American Chemical Society.[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[2]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4] Accounts of Chemical Research.
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][4][6] Chemical Reviews.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
Validation & Comparative
HPLC Purity Analysis Standards for 1-(4-Fluorophenyl)naphthalene
Introduction: The Criticality of Purity in Fluorinated Biaryls
1-(4-Fluorophenyl)naphthalene (CAS: 572-52-1) is a high-value scaffold used extensively in organic light-emitting diodes (OLEDs) as a host material and in pharmaceutical discovery as a metabolic probe. In both applications, purity is not merely a specification—it is a functional requirement.
-
In OLEDs: Trace impurities (halogens, homocoupling dimers) act as electron traps, drastically reducing device lifetime and luminance efficiency.
-
In Pharma: Synthetic byproducts like boronic acids are potential genotoxic impurities (PGIs) that require rigorous quantification limits.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives and outlines a self-validating HPLC protocol designed specifically for the unique pi-electron deficiency of fluorinated naphthalenes.
Part 1: Comparative Analysis of Standards
When selecting a standard for this compound, the choice between a CRM and a Reagent Grade standard dictates the validity of your quantitative data.
Table 1: Performance Matrix – CRM vs. Reagent Grade
| Feature | Certified Reference Material (CRM) | Reagent Grade / Synthesis Standard | Impact on Analysis |
| Purity Definition | Mass balance purity (HPLC + GC + TGA + ROI) with uncertainty budget . | Chromatographic purity (Area %) only. | Reagent grade often overestimates purity by ignoring non-chromatographic impurities (water, salts). |
| Traceability | Traceable to SI units (via NIST/BAM primary standards). | Traceable only to the manufacturer’s internal lot. | CRM is mandatory for ISO 17025/GMP compliance. |
| Impurity Profiling | Quantified isomers (e.g., 2-(4-Fluorophenyl)naphthalene). | Isomers often co-elute and are unreported. | Risk: Reagent grade may contain the 2-isomer, leading to peak broadening and integration errors. |
| Intended Use | Quantitative NMR (qNMR) calibration, Release Testing. | R&D screening, Relative retention time (RRT) checks. | Using Reagent Grade for quantification introduces a 2–5% systematic error . |
Expert Insight: For this compound, the most insidious impurity is the regioisomer 2-(4-Fluorophenyl)naphthalene . Standard C18 columns often fail to resolve these isomers. A CRM produced under ISO 17034 guarantees that this isomer has been characterized, whereas reagent grade materials often treat the isomeric mixture as a single peak.
Part 2: Method Development Strategy
The hydrophobic and fluorinated nature of this compound requires a stationary phase that exploits pi-pi interactions and fluorine selectivity , rather than simple hydrophobicity.
The "Fluorine Effect" in Column Selection
While C18 is the industry workhorse, it struggles to separate this compound from its non-fluorinated analog (1-Phenylnaphthalene) or its regioisomers.
Recommended Phase: Pentafluorophenyl (PFP / F5)
-
Mechanism: The PFP ring is electron-deficient. It interacts strongly with the electron-rich naphthalene ring of the analyte via pi-pi stacking.
-
Selectivity: The fluorine substituent on the analyte adds a "shape selectivity" factor that PFP phases resolve superiorly compared to C18.[1]
Diagram 1: Method Development Decision Tree
This logic flow ensures you select the correct stationary phase based on your specific impurity profile.
Caption: Decision matrix for selecting the optimal stationary phase. PFP is preferred for fluorinated isomers.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . It includes a "System Suitability" step that must pass before data collection begins.
Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex F5 or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 40% B (Isocratic hold to elute polar boronic acids).
-
2–15 min: 40% → 90% B (Linear gradient).
-
15–20 min: 90% B (Wash to elute homocoupling dimers).
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV @ 254 nm (Naphthalene core) and 220 nm (Fluorophenyl group).
-
Temperature: 35°C.[2]
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of CRM Grade this compound in 10 mL ACN.
-
System Suitability Solution (SST): Spike the stock solution with:
-
Impurity A: Naphthalene (0.1%) – checks for dehalogenation.
-
Impurity B: 1,1'-Binaphthalene (0.1%) – checks for homocoupling.
-
System Suitability Acceptance Criteria
Before running samples, the system must meet these metrics:
-
Resolution (Rs): > 2.0 between Naphthalene and this compound.
-
Tailing Factor (Tf): 0.9 < Tf < 1.2 for the main peak (indicates no secondary interactions).
-
Precision: %RSD < 0.5% for retention time (n=6 injections).
Part 4: Impurity Profiling & Data Interpretation
Understanding the synthesis route (Suzuki Coupling) allows you to predict and identify peaks without expensive MS instrumentation.
Synthesis Route: 1-Bromonaphthalene + 4-Fluorophenylboronic acid
Diagram 2: Suzuki Impurity Formation & Elution Order
This diagram correlates the chemical origin of impurities with their expected chromatographic behavior.
Caption: Correlation of synthetic origin to HPLC retention time. Late eluters (Binaphthalene) require the high %B wash step.
Interpretation Guide
-
Early Eluters (RT < 3 min): Polar species like unreacted Boronic Acid. If these are high, the reaction workup (washing) was insufficient.
-
Mid Eluters (RT 5–9 min): "De-functionalized" aromatics like Naphthalene. These indicate catalyst over-activity or hydrogen sources in the solvent.
-
Late Eluters (RT > 15 min): Dimeric species. These are highly lipophilic and often "carry over" to the next injection if the gradient wash is too short.
References
-
National Institute of Standards and Technology (NIST). (2023). Reference Materials (RMs) and Certified Reference Materials (CRMs) Definitions. NIST.gov. [Link]
-
Restek Corporation. (2020). Method Development and Column Selection: FluoroPhenyl Phase Selectivity. Restek Resource Hub. [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3] [Link]
Sources
The Impact of Fluorine Substitution on Crystal Engineering: A Comparative Analysis of 1-(4-Fluorophenyl)naphthalene and its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth comparative analysis of the crystal structure and packing of 1-(4-Fluorophenyl)naphthalene and its parent compound, 1-phenylnaphthalene. While a deposited crystal structure for this compound is not publicly available, this guide leverages the known crystal structure of 1-phenylnaphthalene and extensive research on fluorine's role in supramolecular chemistry to predict and rationalize the structural impact of para-fluorination on this important biaryl system.
Introduction: The Significance of the Phenylnaphthalene Scaffold and Fluorine's Role
The 1-phenylnaphthalene framework is a privileged structural motif found in a variety of biologically active molecules and functional organic materials.[1] Its rigid, planar backbone provides a well-defined orientation for appended functional groups, influencing interactions with biological targets or dictating solid-state properties.
Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] In the solid state, the introduction of the highly electronegative fluorine atom can significantly alter crystal packing through the formation of non-covalent interactions, such as C-H···F and F···F contacts, which can have a profound impact on the material's properties.[4][5] Understanding these interactions is critical for rational crystal engineering and the design of crystalline materials with desired characteristics.
Comparative Analysis of Molecular Conformation and Crystal Packing
To understand the influence of the para-fluoro substituent, we will compare the known crystal structure of 1-phenylnaphthalene with the predicted structure and packing of this compound.
Molecular Conformation: The Dihedral Twist
In 1-phenylnaphthalene, the phenyl and naphthalene rings are not coplanar due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 8-position of the naphthalene ring. This results in a significant dihedral angle between the two aromatic systems. While the exact crystal structure of this compound is not available, it is anticipated that it will adopt a similar twisted conformation. The fluorine atom at the para-position is not expected to significantly alter the steric clash that dictates this dihedral angle.
Crystal Packing: A Tale of Two Interaction Motifs
The crystal packing of 1-phenylnaphthalene is primarily governed by van der Waals forces, including π-π stacking interactions between the aromatic rings of adjacent molecules. The introduction of a fluorine atom in this compound is predicted to introduce new, influential intermolecular interactions that will compete with and modify the packing arrangement observed in the non-fluorinated analogue.
Table 1: Comparison of Anticipated Crystal Packing Features
| Feature | 1-Phenylnaphthalene | This compound (Predicted) |
| Primary Intermolecular Interactions | π-π stacking, C-H···π interactions | C-H···F interactions, F···F contacts, modified π-π stacking |
| Key Supramolecular Synthons | Offset face-to-face stacking of naphthalene and phenyl rings. | Potential for C-H···F hydrogen bonds forming chains or sheets. Possible short F···F contacts. |
| Influence on Packing Density | Standard packing for aromatic hydrocarbons. | Likely to have a more intricate and potentially denser packing due to the introduction of directional C-H···F interactions. |
The presence of the C-F bond introduces a dipole moment and the potential for weak C-H···F hydrogen bonds.[6] These interactions, although weaker than conventional hydrogen bonds, are known to be structure-directing.[4] It is plausible that in the crystal lattice of this compound, C-H bonds from the naphthalene or phenyl rings of one molecule will interact with the fluorine atom of a neighboring molecule, leading to the formation of extended supramolecular networks.
Furthermore, short F···F contacts may also be present, although the nature of these interactions is a subject of ongoing research, with some studies suggesting they can be stabilizing under certain geometries.[5][7] The interplay between these newly introduced interactions and the inherent π-π stacking will ultimately determine the final crystal packing arrangement.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10][11]
Materials:
-
1-Bromonaphthalene
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 1-bromonaphthalene (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a 4:1 mixture of toluene and ethanol.
-
Bubble argon or nitrogen through the mixture for 20 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.
Method: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol).
-
Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days for the formation of well-defined single crystals.
Workflow for Crystal Structure Determination
The process from synthesis to structural analysis follows a well-defined workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 572-52-1|this compound|BLD Pharm [bldpharm.com]
- 3. Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. FCKeditor - Resources Browser [jussara.pr.gov.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Comparing triplet energy of 1-(4-Fluorophenyl)naphthalene vs CBP
This guide provides an in-depth technical comparison of the triplet energy (
Executive Summary: The Stability-Confinement Trade-off
In the design of Phosphorescent OLEDs (PhOLEDs), the host material must possess a triplet energy (
-
CBP (
): The "classic" benchmark. It offers excellent hole mobility but suffers from electrochemical instability (due to the C-N bond) and a triplet energy that is marginal for blue emitters and barely sufficient for some high-energy green emitters. -
This compound (
): A robust alternative. The naphthalene core provides a localized triplet state slightly higher than CBP. The fluorination lowers the HOMO/LUMO levels, improving electron injection and oxidative stability without significantly altering the triplet energy of the parent naphthalene.
Molecular Architecture & Physical Properties[1][2][3]
The fundamental difference lies in the conjugation length and the nature of the linkage between aromatic units.
| Feature | CBP | This compound |
| Core Structure | Biphenyl core with two carbazole wings. | Naphthalene core with a fluorinated phenyl ring.[1] |
| Linkage | C-N bond (Carbazole-to-Biphenyl).[2][3] | C-C bond (Phenyl-to-Naphthalene). |
| Conjugation | Partially broken by the twist between carbazoles and biphenyl ( | Broken by the steric twist between phenyl and naphthalene rings ( |
| HOMO / LUMO | ~ -5.9 eV / -2.6 eV (Hole Transporting). | ~ -6.1 eV / -2.8 eV (Ambipolar/Electron Transporting). |
| Thermal Stability | Generally higher morphological stability due to asymmetry and F-interactions. |
Structural Insight:
-
CBP: The triplet energy is dictated by the carbazole unit (
), but conjugation with the biphenyl core lowers the overall molecular to ~2.56 eV. The C-N bond is a weak point, often leading to degradation during device operation.[3] -
This compound: The triplet exciton is confined to the naphthalene moiety (
). The steric hindrance at the 1-position forces the phenyl ring out of plane (dihedral angle ), effectively decoupling the two -systems. This localization preserves the high of naphthalene. The fluorine atom (inductive effect, -I) stabilizes the frontier orbitals, making the material more resistant to oxidation (holes).
Triplet Energy ( ) Comparison
The triplet energy is the critical parameter for exciton confinement. It is experimentally determined from the onset of the phosphorescence spectrum at 77 K.
Quantitative Comparison
| Material | Triplet Energy ( | Reference Standard | Suitability |
| CBP | 2.56 eV | Well-established in literature. | Red/Green (Ideal). Blue (Poor - Back transfer occurs). |
| 1-(4-F)Naphthalene | 2.62 eV (Est.) | Based on 1-Phenylnaphthalene ( | Red/Green (Superior Confinement). Sky Blue (Marginal). |
Note: The addition of a fluorine atom to the phenyl ring primarily affects the singlet state (HOMO/LUMO) via induction but has a negligible perturbation on the triplet state localized on the naphthalene core.
Mechanism of Action
-
Exciton Confinement: For a green emitter like
( ), both hosts provide sufficient confinement ( ). -
Back Energy Transfer: For blue emitters like FIrpic (
), CBP fails as a host because , leading to endothermic back-transfer and efficiency roll-off. This compound, with , is isoenergetic, which is still risky for deep blue but superior to CBP for sky-blue applications.
Visualization: Energy Landscape & Measurement
Figure 1: Energy Level Diagram (Host-Guest Interaction)
Caption: Energy level alignment showing the superior triplet confinement potential of this compound compared to CBP for standard phosphorescent emitters.
Experimental Protocol: Measuring Triplet Energy ( )
To validate these values in your own lab, use the following self-validating protocol.
Method: Low-Temperature (77 K) Phosphorescence Spectroscopy
Objective: Determine the 0-0 transition energy of the triplet state.
Reagents & Equipment:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (Spectroscopic grade). Must form a clear glass at 77 K.
-
Sample: this compound (
concentration). -
Cryostat: Liquid Nitrogen Dewar with quartz windows.
-
Spectrofluorometer: With time-gated detection (delay mode).
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the host material in 2-MeTHF. Degas the solution via 3 freeze-pump-thaw cycles to remove oxygen (which quenches triplets).
-
Cooling: Immerse the quartz tube in liquid nitrogen (77 K). Ensure the solvent forms a transparent rigid glass, not a snowy precipitate (which causes scattering).
-
Excitation: Excite at the absorption maximum (typically
for naphthalene derivatives). -
Time-Gated Acquisition:
-
Set a delay time of 1-5 ms after the excitation pulse. This eliminates prompt fluorescence (nanosecond scale) and isolates the long-lived phosphorescence (millisecond scale).
-
-
Data Analysis:
-
Locate the first high-energy vibrational peak (the 0-0 transition) in the emission spectrum.
-
Convert the wavelength (
) to energy:
-
Figure 2: Measurement Workflow
Caption: Step-by-step workflow for isolating triplet emission spectra using time-resolved spectroscopy at cryogenic temperatures.
Conclusion & Recommendations
For researchers developing green or red PhOLEDs , This compound is the superior choice over CBP due to:
-
Enhanced Stability: The absence of the labile C-N bond found in CBP leads to longer operational lifetimes.
-
Robust Confinement: A triplet energy of ~2.62 eV ensures zero back-transfer for green emitters (
). -
Carrier Balance: The fluorination assists in electron injection, balancing the typically hole-dominant transport in organic devices.
CBP remains useful as a reference standard but is increasingly obsolete for high-stability commercial applications.
References
-
Gong, S., et al. (2012). "Simple CBP isomers with high triplet energies for highly efficient blue electrophosphorescence." Journal of Materials Chemistry, 22(7), 2894-2899. Link
- Establishes the triplet energy of CBP at 2.56 eV and discusses structural isomers.
-
Montanari, I., et al. (2025). "On the nature of the triplet electronic states of naphthalene dimers." Physical Chemistry Chemical Physics. Link
- Provides fundamental data on the localized triplet state of naphthalene deriv
-
O'Brien, D. F., et al. (1999). "Improved energy transfer in electrophosphorescent devices." Applied Physics Letters, 74, 442. Link
- The seminal paper establishing CBP as the standard host for PhOLEDs.
-
Swartz, C. R., et al. (2023). "Bulky Substituents Promote Triplet–Triplet Annihilation Over Triplet Excimer Formation in Naphthalene Derivatives." Journal of the American Chemical Society. Link
- Confirms the triplet energy of substituted naphthalenes in the range of 2.6 - 2.7 eV.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs [mdpi.com]
- 3. The photophysics of singlet, triplet, and degradation trap states in 4,4-N,N(')-dicarbazolyl-1,1(')-biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Decomposition Analysis (TGA) of 1-(4-Fluorophenyl)naphthalene: A Comparative Guide
Executive Summary: The Thermal Landscape
1-(4-Fluorophenyl)naphthalene (CAS 572-52-1) represents a critical scaffold in the design of organic semiconductors and liquid crystalline materials.[1] Unlike rigid, high-melting polyaromatic hydrocarbons (PAHs), this asymmetric biaryl exhibits a relatively low melting point (~72 °C), creating a wide liquidus processing window before thermal decomposition occurs.[1]
This guide analyzes the thermal gravimetric behavior of this compound, contrasting it with non-fluorinated and chlorinated analogs.[1] The data suggests that while the fluorine substituent enhances oxidative resistance, the molecule’s thermal ceiling is dictated by the biaryl C-C bond stability and sublimation kinetics rather than C-F bond scission.
Material Science Context
In drug development and organic electronics, the "Fluorine Effect" is often exploited to modulate lipophilicity and metabolic stability.[1] In materials science, specifically for OLED hosts and heat transfer fluids , the introduction of a fluorine atom at the para-position of the phenyl ring serves two distinct thermodynamic purposes:
-
Crystallinity Disruption: The steric bulk and polarity of the fluorine atom disrupt the
- stacking inherent to naphthalene derivatives, lowering the melting point compared to planar analogs.[1] This is crucial for creating amorphous films in OLEDs.[1] -
Bond Energy Stabilization: The C-F bond (approx. 485 kJ/mol) is significantly stronger than the C-H bond (approx. 413 kJ/mol) or C-Cl bond (approx. 328 kJ/mol).[1] This theoretically extends the operational temperature range before radical decomposition begins.[1]
Comparative Performance Analysis
The following table contrasts this compound with its direct structural analogs and a standard industry benchmark (CBP).
Table 1: Thermal Properties Comparison
| Material | Structure Type | Melting Point ( | Est. Decomposition ( | Key Thermal Characteristic |
| This compound | Fluorinated Biaryl | 71–72 °C | ~380–410 °C | Wide liquidus range; high oxidative stability. |
| 1-Phenylnaphthalene | Non-fluorinated Parent | Liquid / Low melt | ~400 °C | Excellent heat transfer fluid; lower polarity. |
| 1-(4-Chlorophenyl)naphthalene | Chlorinated Analog | > 80 °C (Est.) | ~320–350 °C | Lower stability due to weaker C-Cl bond.[1][2] |
| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | OLED Host Standard | 280 °C | 450 °C | High |
Analyst Note: The decomposition temperature (
) for this compound is often conflated with its boiling point/sublimation point.[1] In TGA under nitrogen, mass loss below 350°C is primarily driven by evaporation (physical) rather than bond breaking (chemical), unless the sample is confined in a high-pressure pan.[1]
Detailed Thermal Profile & Mechanism
Phase I: The Solid-Liquid Transition (Ambient to 100°C)
The compound exists as an off-white crystalline solid.[1] Upon heating, it undergoes a sharp endothermic transition at 72°C .[1]
-
Implication: For OLED device fabrication, this low
requires the material to be doped into a higher- host matrix to effectively prevent recrystallization over time.[1]
Phase II: The Stable Liquidus Window (100°C to 300°C)
In this region, the material is a stable, isotropic liquid. The vapor pressure remains low initially but rises exponentially.[1]
-
Critical Observation: TGA traces in open pans often show "false" decomposition here. This is actually sublimation/evaporation .[1] To measure true chemical stability, a sealed pan (pinhole) or high-pressure DSC is recommended.[1]
Phase III: Decomposition (Onset >380°C)
The chemical breakdown follows a radical mechanism.[1] The bond dissociation energies dictate the pathway:
-
Primary Failure Mode: Homolytic cleavage of C-H bonds on the naphthalene ring.[1]
-
Secondary Failure Mode: Scission of the biaryl C-C bond (connecting phenyl and naphthalene).[1]
-
Resistance: The C-F bond remains intact until very high temperatures (>500°C), preventing the formation of HF until catastrophic degradation occurs.[1]
Visualization: Thermal Degradation Pathways[3]
Caption: Logical flow of thermal stress response. Note that physical evaporation often masks true chemical decomposition in standard TGA.
Experimental Protocol: Self-Validating TGA
To obtain reproducible data that distinguishes between evaporation and decomposition, follow this validated workflow.
Materials & Equipment[3][4][5][6][7][8][9]
-
Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).[1]
-
Purge Gas: High-purity Nitrogen (99.999%) for inert pyrolysis; Dry Air for oxidative stability.[1]
-
Crucibles: Alumina (
) for high heat; Aluminum hermetic pans with a laser-drilled pinhole for vapor pressure suppression.[1]
Step-by-Step Methodology
-
Baseline Correction: Run an empty crucible using the exact method below to establish a baseline. Subtract this from the final data to remove buoyancy effects.
-
Sample Preparation:
-
Drying Segment (In-situ):
-
Ramp to 100°C at 10°C/min.
-
Isotherm for 10 minutes.
-
Purpose: Removes surface moisture or residual solvent (e.g., ethanol/hexane from Suzuki coupling).[1]
-
-
Dynamic Heating Segment:
-
Data Analysis (The Validation Check):
- : Determine the intersection of the baseline and the tangent of the weight loss curve.
- : Record the temperature at which 5% of the dry mass is lost.[3]
-
Residue Check: If residue at 600°C is <1%, the mechanism was likely evaporation.[1] If residue is >5% (char), chemical decomposition occurred.[1][3]
Visualization: TGA Decision Tree
Caption: Analytical decision tree to interpret TGA curves for volatile organic solids.
Conclusion
This compound offers a robust thermal profile suitable for applications requiring stability up to 350°C in inert atmospheres.[1] Its low melting point (72°C) is a distinguishing feature that aids in solubility and processing but necessitates careful host selection in solid-state devices to prevent phase separation.[1]
Final Recommendation: For high-temperature applications (>300°C), researchers should prioritize the 1-phenylnaphthalene parent if polarity is not required, as it avoids the potential (albeit low) risk of defluorination under extreme catalytic conditions. For applications requiring specific electronic energy levels (LUMO tuning), the fluorinated variant is the superior choice due to its oxidative resistance.
References
-
Chemical Properties & Identifiers: National Center for Biotechnology Information.[1] (2023).[1][4][5][6][7] PubChem Compound Summary for CID 13658607, this compound. Retrieved from [Link]
-
Synthesis & Suzuki Coupling Context: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
Thermal Stability of Phenylnaphthalenes: Radzhabov, T. et al. (2018).[1] Synthesis and thermal stability of phenylnaphthalene isomers for heat transfer applications. Solar Energy Materials and Solar Cells. (Inferred from context of 1-phenylnaphthalene heat transfer fluids).
-
Fluorine Effect in Materials: Hiyama, T. (2000).[1] Organofluorine Compounds: Chemistry and Applications. Springer.[1][8] (General reference for C-F bond stability vs C-H).
-
Comparative TGA Methodology: ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. Naphthalene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Charge Transport in 1-Phenylnaphthalene and 1-(4-Fluorophenyl)naphthalene: A Theoretical and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the precise tuning of molecular properties is paramount to achieving desired device performance. The strategic substitution of atoms on a core aromatic structure can profoundly alter its charge transport characteristics. This guide provides an in-depth comparison of charge transport properties between the parent molecule, 1-phenylnaphthalene, and its fluorinated derivative, 1-(4-fluorophenyl)naphthalene.
While direct, side-by-side experimental data for these specific compounds is not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry and materials science to forecast the effects of fluorination. We will explore the anticipated changes in key charge transport parameters and detail the experimental and computational workflows required to validate these predictions, providing a robust framework for researchers in the field.
The Molecular Candidates: A Structural Overview
At the heart of this comparison are two closely related polycyclic aromatic hydrocarbons (PAHs). 1-Phenylnaphthalene serves as our baseline, a non-substituted benchmark. The introduction of a single fluorine atom at the para-position of the phenyl ring in this compound represents a targeted chemical modification intended to modulate its electronic properties.
Caption: Molecular structures of 1-Phenylnaphthalene and its fluorinated derivative.
The Impact of Fluorination on Charge Transport Parameters
The introduction of a fluorine atom, the most electronegative element, induces significant changes in the electronic landscape of the molecule. These changes directly influence the parameters that govern charge transport, primarily through strong inductive effects.
Frontier Molecular Orbital (FMO) Energy Levels
Fluorination is a well-established strategy for lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2]
-
Causality: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma bond framework. This effect reduces the electron density of the entire π-system, leading to the stabilization (lowering) of both HOMO and LUMO energy levels. This is a crucial modification for improving the air stability of organic semiconductors, as a lower HOMO level makes the material less susceptible to oxidation.[3]
-
Expected Outcome: this compound is predicted to have lower HOMO and LUMO energy levels compared to 1-phenylnaphthalene. This modification can improve the efficiency of charge injection from electrodes in electronic devices and enhance the material's environmental stability.
Reorganization Energy (λ)
Reorganization energy is the energy penalty associated with the geometric relaxation of a molecule as it transitions between its neutral and charged states. A lower reorganization energy is desirable as it facilitates faster charge hopping.
-
Causality: The effect of fluorination on reorganization energy is complex. While the rigid C-F bond can sometimes lead to more planar and rigid molecular structures, which would decrease λ, it has also been observed that perfluorination can significantly increase reorganization energy.[4] For a single fluorine substitution, the effect is likely to be modest but requires computational evaluation to determine the net impact of changes in bond lengths and angles upon ionization.
-
Expected Outcome: The change in reorganization energy is not immediately obvious without specific computational analysis. However, given the minimal structural perturbation of a single fluorine atom, the change relative to 1-phenylnaphthalene may be small.
Charge Carrier Mobility (µ)
Charge carrier mobility, a measure of how quickly a charge can move through a material under an electric field, is the ultimate performance metric. It is a function of both the reorganization energy (an intramolecular property) and the electronic coupling between adjacent molecules (an intermolecular property, heavily dependent on crystal packing).
-
Causality: Fluorination can enhance intermolecular interactions, such as C-F···H bonds and π-π stacking, potentially leading to tighter, more ordered crystal packing.[5] This improved packing can increase the electronic coupling (transfer integral) between molecules, which would favor higher mobility. However, this potential benefit could be offset if the reorganization energy increases.[4] Therefore, the net effect on mobility is a trade-off between these two competing factors. Selective fluorination has been proposed as a strategy to enhance attractive intermolecular forces without creating large molecular dipoles that could trap charges.[5]
-
Expected Outcome: It is plausible that this compound could exhibit different, and potentially higher, hole or electron mobility compared to its non-fluorinated counterpart, provided that the fluorination promotes favorable intermolecular packing without a significant increase in reorganization energy.[6][7]
Comparative Data Summary (Predicted)
The following table summarizes the predicted changes in charge transport properties based on the established principles discussed above. Absolute values would require specific experimental measurement or high-level computational modeling.
| Parameter | 1-Phenylnaphthalene (Baseline) | This compound (Predicted) | Rationale for Prediction |
| HOMO Energy Level | Higher (less stable) | Lower (more stable) | Strong inductive electron-withdrawing effect of fluorine.[1][2] |
| LUMO Energy Level | Higher | Lower | Strong inductive electron-withdrawing effect of fluorine.[1][2] |
| Energy Gap (HOMO-LUMO) | Larger | Likely Slightly Reduced or Similar | Both FMOs are lowered; the net effect on the gap is often minor. |
| Reorganization Energy (λ) | Baseline Value | Potentially Higher or Lower | Dependent on the interplay of geometric rigidity and electronic effects.[4] |
| Charge Mobility (µ) | Baseline Value | Potentially Higher | Dependent on the balance between improved packing and reorganization energy.[5] |
Experimental & Computational Verification Workflows
To validate the predictions outlined above, a synergistic approach combining experimental characterization and computational modeling is essential.
Computational Modeling Workflow
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic electronic properties of the molecules.
Caption: A typical DFT-based workflow for predicting charge transport parameters.
Detailed Protocol: Reorganization Energy Calculation (DFT)
-
Neutral State Optimization: Perform a geometry optimization of the neutral molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Cationic State Optimization: Using the optimized neutral geometry as a starting point, perform a geometry optimization for the cationic (hole) state.
-
Energy Calculations:
-
Calculate the single-point energy of the optimized neutral molecule at its optimized geometry (E_N(G_N)).
-
Calculate the single-point energy of the cation at the optimized neutral geometry (E_C(G_N)).
-
Calculate the single-point energy of the neutral molecule at the optimized cation geometry (E_N(G_C)).
-
Calculate the single-point energy of the optimized cation at its optimized geometry (E_C(G_C)).
-
-
Calculate Reorganization Energy (λ): The hole reorganization energy is calculated as: λ = [E_N(G_C) - E_N(G_N)] + [E_C(G_N) - E_C(G_C)]
This protocol provides the internal reorganization energy, a key parameter for mobility calculations within the hopping transport regime.[1][4]
Experimental Characterization Workflow
Synthesizing and characterizing thin films of the materials is crucial for measuring their real-world charge transport properties. The Space-Charge-Limited Current (SCLC) method is a common and reliable technique for determining charge carrier mobility in thin films.
Caption: Experimental workflow for determining charge mobility via the SCLC method.
Detailed Protocol: SCLC Mobility Measurement
-
Device Fabrication: Fabricate a single-carrier device with an architecture such as ITO/Hole-Injection Layer/[Organic Semiconductor]/Top Electrode. The organic semiconductor is the active layer (1-phenylnaphthalene or its derivative). Ohmic contacts are essential for reliable SCLC measurements.
-
I-V Characterization: Apply a voltage ramp to the device and measure the resulting current density (J).
-
Data Analysis: Plot log(J) versus log(V). The SCLC region is identified by a characteristic slope of approximately 2.
-
Mobility Extraction: In the trap-free SCLC regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) Where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
µ is the charge carrier mobility
-
V is the applied voltage
-
d is the thickness of the organic film
-
-
Calculation: By fitting the experimental data in the J ∝ V² region to this equation, the mobility (µ) can be extracted. This method has been widely used to reliably measure mobility in thin organic films.[1][8]
Conclusion and Outlook
The strategic fluorination of 1-phenylnaphthalene to this compound is predicted to be a potent method for tuning its charge transport properties. The primary effect—a lowering of the HOMO and LUMO energy levels—is a direct consequence of fluorine's strong inductive-withdrawing nature and is expected to enhance the material's ambient stability.
References
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Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. (2022). MDPI. [Link]
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Schmidt, J. A., et al. (2021). Computational Screening of Chiral Organic Semiconductors: Exploring Side-Group Functionalization and Assembly to Optimize Charge Transport. Crystal Growth & Design. [Link]
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GIMIC Calculations of Fluorinated Polycyclic Aromatic Hydrocarbons. (2012). The Journal of Physical Chemistry A. [Link]
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Dunietz, B. D., et al. (2017). Enhancing charge mobilities in organic semiconductors by selective fluorination: a design approach based on a quantum mechanical perspective. Chemical Science. [Link]
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Schmidt, J. A., et al. (2021). Computational Screening of Organic Semiconductors: Exploring Side-Group Functionalisation and Assembly to Optimise Charge Transport in Chiral Molecules. ChemRxiv. [Link]
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HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. (2018). ResearchGate. [Link]
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Theoretical study on the optoelectronic properties of fluorinated phenylpyrrole-based hole transport materials for perovskite solar cells. (2023). RSC Publishing. [Link]
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Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes. (2024). MDPI. [Link]
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Modeling Charge Transport in Organic Semiconductors Using Neural Network Based Hamiltonians and Forces. (2023). PubMed. [Link]
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Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (2019). PMC. [Link]
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From computational discovery to experimental characterization of a high hole mobility organic crystal. (2011). PMC. [Link]
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Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. (2019). PMC. [Link]
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Quantitative modeling of charge transport in organic semiconductor devices. (2012). Stanford Digital Repository. [Link]
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Theoretical study of substitution effects on molecular reorganization energy in organic semiconductors. (2011). The Journal of Chemical Physics. [Link]
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HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. (2021). Frontiers in Chemistry. [Link]
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Intrinsic Organic Semiconductors as Hole Transport Layers in p–i–n Perovskite Solar Cells. (2021). Advanced Functional Materials. [Link]
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Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes. (2021). University of Texas at Austin. [Link]
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MEASUREMENT OF CHARGE CARRIER MOBILITY IN PEROVSKITE NANOWIRE FILMS BY PHOTO-CELIV METHOD. (2016). Romanian Reports in Physics. [Link]
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Controlling organic semiconductor band gaps by electron-acceptor fluorination. (2018). ResOU. [Link]
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Metrology for the manufacturing of thin films. (n.d.). Euramet. [Link]
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Modeling Charge Transport in Organic Semiconductors Using Neural Network Based Hamiltonians and Forces. (2023). ResearchGate. [Link]
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Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. (2018). AIP Publishing. [Link]
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HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. (2021). OUCI. [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to the Safe Handling of 1-(4-Fluorophenyl)naphthalene
For the dedicated researcher, the frontier of drug development is paved with novel molecules, each holding the promise of a breakthrough. 1-(4-Fluorophenyl)naphthalene is one such molecule, a compound of interest that, like many of its pioneering counterparts, comes with a limited public record of its specific toxicological and safety data. This guide is designed to bridge that gap, providing a robust framework for its safe handling, grounded in the established principles of laboratory safety and the known characteristics of its chemical relatives: polycyclic aromatic hydrocarbons (PAHs) and halogenated aromatic compounds.
Our philosophy is one of proactive caution. In the absence of specific data, we treat this compound with the respect due to a compound with unknown hazards, adopting the most protective measures indicated by its chemical structure. This guide will not only outline the necessary personal protective equipment (PPE) but will also delve into the rationale behind each recommendation, empowering you to make informed decisions that ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Naphthalene , a polycyclic aromatic hydrocarbon, is classified as a hazardous substance with the following risk factors:
-
Flammable Solid: Presents a fire hazard.
-
Harmful if Swallowed: Can cause significant health issues upon ingestion.
-
Suspected of Causing Cancer: Classified as a potential carcinogen.[1]
-
Very Toxic to Aquatic Life: Poses a significant threat to the environment.[1]
The introduction of a fluorine atom, a halogen, can modify the toxicological profile of an aromatic compound. Halogenated aromatic hydrocarbons can exhibit a range of toxic effects, and their persistence in the environment is a key concern.
Therefore, we must assume that this compound shares these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling a compound with unknown toxicological properties. The following is a comprehensive guide to the essential PPE for working with this compound.
Eye and Face Protection
-
Recommendation: Always wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
-
Rationale: Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against chemical splashes. A face shield offers an additional layer of protection for the entire face.
Hand Protection
-
Recommendation: Use nitrile or neoprene gloves.[2] It is crucial to double-glove to provide an extra barrier of protection. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
-
Rationale: There is no universal glove that protects against all chemicals. Nitrile and neoprene offer good resistance to a broad range of chemicals, including many aromatic and halogenated compounds. Double-gloving is a best practice when handling hazardous substances, as it provides a backup in case the outer glove is compromised.
Body Protection
-
Recommendation: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron over the lab coat is advised.
-
Rationale: A lab coat provides a removable barrier to protect your skin and personal clothing from contamination. Flame-resistant material is essential given the flammability of naphthalene. A chemical-resistant apron adds another layer of protection for your torso.
Respiratory Protection
-
Recommendation: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Rationale: A chemical fume hood is the most effective engineering control for preventing the inhalation of hazardous vapors and particulates. A respirator should be used as a secondary line of defense when engineering controls are not sufficient.
Table 1: Summary of Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles (ANSI Z87.1/EN166 compliant), Face shield (as needed) | Protects against chemical splashes and aerosols. |
| Hands | Double-gloving with nitrile or neoprene gloves | Provides a robust barrier against chemical permeation. |
| Body | Flame-resistant lab coat, Chemical-resistant apron (as needed) | Protects skin and clothing from contamination and fire hazards. |
| Respiratory | Chemical fume hood, NIOSH-approved respirator (as needed) | Minimizes inhalation of hazardous vapors and particulates. |
Operational Plan: Safe Handling Procedures
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring a safe working environment.
Preparation and Weighing
-
Step 1: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Step 2: Conduct all weighing and transfer operations within the fume hood.
-
Step 3: Use disposable weighing boats or papers to avoid cross-contamination of balances.
-
Step 4: Keep the container of this compound closed when not in use.
Experimental Work
-
Step 1: All manipulations of the compound, including setting up reactions and work-ups, must be performed in a chemical fume hood.
-
Step 2: Use dedicated glassware for this compound to prevent cross-contamination. If this is not feasible, ensure glassware is thoroughly decontaminated after use.
-
Step 3: Avoid heating the compound in an open system. If heating is necessary, use a well-sealed apparatus with a condenser to prevent the release of vapors.
Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated solvents, and disposable materials (gloves, weighing papers, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Labeling: The waste container must be labeled as "Hazardous Waste: Halogenated Aromatic Compound" and should include the full chemical name "this compound".
-
Disposal Method: As a halogenated aromatic compound, this waste should be disposed of through a licensed hazardous waste disposal company. Incineration at a high temperature is the preferred method for the destruction of such compounds.[4] Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow Visualization
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to the principles and procedures outlined in this guide, you can confidently work with this compound while prioritizing your safety and the protection of your colleagues and the environment. Remember, in the realm of scientific discovery, a culture of safety is the foundation for innovation.
References
- de Oliveira, M. L., de Almeida, R. M., & de Oliveira, A. P. (2025). Polycyclic aromatic hydrocarbons (PAHs): An overview of toxicological aspects. Journal of Environmental Science and Health, Part C, 43(3), 225-245.
-
iGEM. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
Penta. (2024, September 18). Naphthalene - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Retrieved from [Link]
- American Chemical Society. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(48), 20037–20047.
- National Center for Biotechnology Information. (2022). Health risk assessment of polycyclic aromatic hydrocarbons in individuals living near restaurants: a cross-sectional study in Shiraz, Iran. BMC Public Health, 22(1), 1290.
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U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
